1-Butylpiperazin-2-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-butylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-3-5-10-6-4-9-7-8(10)11/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDAJBQHQJFGTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCNCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630781 | |
| Record name | 1-Butylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59702-09-9 | |
| Record name | 1-Butylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Butylpiperazin-2-one: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, potential synthesis, and theoretical biological activities of 1-Butylpiperazin-2-one. As a derivative of the versatile piperazin-2-one scaffold, this compound holds potential for exploration in various therapeutic areas, including oncology, infectious diseases, and neurology. This document summarizes key physicochemical data, outlines a putative synthesis protocol, and explores potential biological mechanisms of action. Detailed experimental methodologies and visualizations are provided to facilitate further research and development of this and related compounds.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These values are predicted based on the known properties of 1-butylpiperazine and piperazin-2-one, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O | Predicted |
| Molecular Weight | 156.23 g/mol | Predicted |
| IUPAC Name | This compound | |
| CAS Number | Not available | |
| Appearance | Off-white to light yellow solid (Predicted) | |
| Melting Point | 109-112 °C (Predicted range) | [1][2] |
| Boiling Point | 145-146 °C (Predicted range) | [1] |
| Solubility | Soluble in water and common organic solvents (e.g., ethanol, DMSO) (Predicted) | [3] |
Synthesis and Purification
While a specific synthesis for this compound has not been reported in the literature, a plausible synthetic route can be extrapolated from established methods for N-substituted piperazin-2-ones.[4][5][6] The proposed method involves the reaction of piperazin-2-one with a suitable butylating agent.
Proposed Synthesis of this compound
Reaction: N-alkylation of piperazin-2-one with 1-bromobutane.
Materials:
-
Piperazin-2-one
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Protocol:
-
To a solution of piperazin-2-one (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
A workflow for this proposed synthesis is visualized below.
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activity and Signaling Pathways
The piperazin-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[7] These activities include anticancer, antimicrobial, and effects on the central nervous system.[7][8][9][10]
Anticancer Activity
Certain piperazin-2-one derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7] A potential mechanism of action is the inhibition of farnesyltransferase, an enzyme critical for the function of Ras proteins.[7] Disruption of the Ras signaling pathway can lead to decreased cell proliferation and the induction of apoptosis.[7] The Ras-Raf-MEK-ERK pathway is a key signaling cascade that could be targeted by this compound.[7]
Caption: Hypothesized Ras-Raf-MEK-ERK signaling pathway inhibition.
Central Nervous System (CNS) Activity
Piperazine derivatives have been investigated for their effects on the central nervous system, with some exhibiting anxiolytic and antidepressant-like activities.[8] These effects are often mediated through interactions with serotonergic, noradrenergic, and dopaminergic pathways.[8] Specifically, binding to α₁B, 5-HT₁A, and D₂ receptors has been observed for some analogs.[8]
Analytical Methods
For the characterization and quantification of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the recommended analytical techniques.[11][12][13]
GC-MS Method for Qualitative and Quantitative Analysis
Sample Preparation:
-
Extraction: For biological matrices, a liquid-liquid extraction or solid-phase extraction (SPE) can be employed.
-
Derivatization: To improve volatility and thermal stability, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary.[14]
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., DB-5ms).
-
Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM) for enhanced sensitivity and specificity.
GC-MS Parameters (Suggested):
| Parameter | Value |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (70 eV) |
| Acquisition Mode | Full Scan (for identification) and SIM (for quantification) |
A generalized workflow for the analytical characterization is presented below.
Caption: Generalized analytical workflow for characterization.
Safety and Handling
While specific safety data for this compound is not available, precautions should be taken based on the known hazards of related compounds such as 1-butylpiperazine and piperazine.[1][15] These compounds can cause skin and eye irritation or burns, and may cause allergic reactions.[1][15] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound represents an intriguing yet underexplored molecule with potential applications in drug discovery. Based on the known properties of the piperazin-2-one scaffold, it is a promising candidate for investigation into its anticancer, antimicrobial, and CNS activities. This technical guide provides a foundational framework for researchers to begin exploring the synthesis, characterization, and biological evaluation of this compound. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. fishersci.com [fishersci.com]
- 3. chembk.com [chembk.com]
- 4. rsc.org [rsc.org]
- 5. US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes - Google Patents [patents.google.com]
- 6. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 7. benchchem.com [benchchem.com]
- 8. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. 1-Butylpiperazine | C8H18N2 | CID 424322 - PubChem [pubchem.ncbi.nlm.nih.gov]
"1-Butylpiperazin-2-one" chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, IUPAC name, and extrapolated physicochemical properties of 1-Butylpiperazin-2-one. Due to the limited availability of data for this specific molecule, this guide also presents a plausible synthetic route and a detailed, hypothetical experimental protocol based on established chemical principles for N-alkylation of piperazinones.
Chemical Structure and IUPAC Name
The compound "this compound" refers to a piperazin-2-one scaffold where a butyl group is attached to a nitrogen atom. Based on standard chemical nomenclature, the "1-" prefix indicates that the butyl group is attached to the nitrogen atom at position 1 of the piperazine ring, which is the nitrogen adjacent to the carbonyl group. The alternative isomer, where the butyl group is at the other nitrogen, is named 4-butylpiperazin-2-one.
IUPAC Name: this compound
Chemical Structure:
Molecular Formula: C₈H₁₆N₂O
Physicochemical Properties
| Property | Piperazin-2-one | 1-Methylpiperazin-2-one | This compound (Estimated) |
| Molecular Weight ( g/mol ) | 100.12[3] | 114.15[6] | 156.24 |
| Melting Point (°C) | 131-140[1][4][5] | Not available | Lower than piperazin-2-one |
| Boiling Point (°C) | 164 (at 5 mmHg)[1][4][5] | 104 (at 4 mmHg)[7] | Higher than 1-methylpiperazin-2-one |
| Solubility | Soluble in polar solvents and chloroform[1] | Not available | Soluble in polar organic solvents, increased solubility in less polar solvents compared to piperazin-2-one |
| LogP | -1.1[1] | -0.9[6] | ~0.5 - 1.0 |
| Topological Polar Surface Area (Ų) | 41.1[1][3] | 32.3[6] | 32.3 |
Experimental Protocols: Synthesis of this compound
The synthesis of N-alkylated piperazin-2-ones can be achieved through various established methods, such as the nucleophilic substitution of an alkyl halide by the parent piperazin-2-one.[8] Below is a detailed, representative protocol for the synthesis of this compound.
N-Alkylation of Piperazin-2-one
This protocol describes the synthesis of this compound via the reaction of piperazin-2-one with 1-bromobutane in the presence of a base.
Materials:
-
Piperazin-2-one (1.0 eq)
-
1-Bromobutane (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazin-2-one (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile to the flask to create a suspension.
-
Begin stirring the mixture at room temperature.
-
Slowly add 1-bromobutane (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts from the reaction mixture and wash the solid with a small amount of acetonitrile.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
To the resulting residue, add deionized water and ethyl acetate.
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine all organic extracts and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.
Mandatory Visualization
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Synthetic workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperazine-2-One: Properties, Uses, Safety, Supplier & Manufacturer China | High Purity Piperazine-2-One for Pharma & Chemical Applications [chemheterocycles.com]
- 3. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Piperazinone | 5625-67-2 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-Methylpiperazin-2-one | C5H10N2O | CID 4399042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Methylpiperazin-2-one CAS#: 59702-07-7 [m.chemicalbook.com]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-Butylpiperazin-2-one from N-butylethylenediamine
This technical guide provides a comprehensive overview of the chemical synthesis of 1-Butylpiperazin-2-one, a substituted piperazinone derivative, from the starting material N-butylethylenediamine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction
This compound is a heterocyclic compound belonging to the piperazinone class. The piperazine and piperazinone scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active molecules and approved drugs. The synthesis of specifically substituted piperazinones is a crucial step in the development of new chemical entities. This guide details a common and effective synthetic route starting from N-butylethylenediamine.
The synthesis involves a two-step process: an initial N-acylation of the primary amine of N-butylethylenediamine, followed by an intramolecular cyclization to form the six-membered piperazinone ring. The choice of acylating agent and reaction conditions can be optimized to achieve high yields and purity.
Synthetic Pathway
The overall synthetic transformation from N-butylethylenediamine to this compound is depicted below. The reaction proceeds via an intermediate, N-(2-(butylamino)ethyl)-2-chloroacetamide, which subsequently undergoes an intramolecular nucleophilic substitution to yield the final product.
Experimental Protocols
Two primary methods for the synthesis are presented below, differing in the choice of the acylating agent. Method A employs the highly reactive chloroacetyl chloride, while Method B utilizes ethyl chloroacetate.
Method A: Synthesis using Chloroacetyl Chloride
This method is generally faster due to the high reactivity of the acid chloride.
Step 1: N-acylation of N-butylethylenediamine
-
To a solution of N-butylethylenediamine (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (TEA) or pyridine (1.1-1.5 eq).[1]
-
Slowly add chloroacetyl chloride (1.0-1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.[1]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with water or a dilute aqueous acid solution to remove the base and its salt, followed by extraction with an organic solvent. The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude intermediate, N-(2-(butylamino)ethyl)-2-chloroacetamide.
Step 2: Intramolecular Cyclization
-
Dissolve the crude intermediate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 eq).[4] The use of a stronger base like NaH may be necessary to deprotonate the secondary amine for the cyclization to occur.
-
Heat the reaction mixture, typically between 50-80 °C, and stir for several hours to overnight.
-
Monitor the formation of the product by TLC or GC-MS.
-
After the reaction is complete, the mixture is cooled, and any inorganic salts are filtered off.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to afford this compound.
Method B: Synthesis using Ethyl Chloroacetate
This method uses a less reactive acylating agent and may require longer reaction times or higher temperatures.
Step 1: N-alkylation/amidation with Ethyl Chloroacetate
-
A mixture of N-butylethylenediamine (1.0 eq), ethyl chloroacetate (1.0-1.2 eq), and a base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in a solvent like acetone or DMF is prepared.[4][5][6]
-
The reaction mixture is heated to reflux and stirred for an extended period, often 12-24 hours.[7] The primary amine of N-butylethylenediamine will preferentially react with the ethyl chloroacetate.[5]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The solvent is evaporated to give the crude intermediate.
Step 2: Intramolecular Cyclization
In this route, the cyclization to form the piperazinone can sometimes occur in situ during the initial reaction, especially at elevated temperatures. If the intermediate, ethyl 2-((2-(butylamino)ethyl)amino)acetate, is isolated, it can be cyclized by heating in a suitable solvent, sometimes with the addition of a base to facilitate the reaction.
Data Presentation
The following table summarizes the typical reaction conditions for the synthesis of this compound from N-butylethylenediamine.
| Parameter | Method A (Chloroacetyl Chloride) | Method B (Ethyl Chloroacetate) |
| Acylating Agent | Chloroacetyl Chloride | Ethyl Chloroacetate |
| Step 1 Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Acetone, Dimethylformamide (DMF) |
| Step 1 Base | Triethylamine (TEA), Pyridine | Potassium Carbonate (K₂CO₃), Sodium Bicarbonate (NaHCO₃) |
| Step 1 Temperature | 0 °C to Room Temperature | Reflux |
| Step 1 Duration | 1-3 hours | 12-24 hours |
| Step 2 Solvent | Dimethylformamide (DMF), Acetonitrile | (Often in situ) |
| Step 2 Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | (Often in situ or with heat) |
| Step 2 Temperature | 50-80 °C | Reflux |
| Step 2 Duration | Several hours to overnight | (Often in situ) |
Logical Relationships and Experimental Workflow
The logical progression of the synthesis, from starting materials to the final product, including the key intermediate, is illustrated in the diagram below.
Conclusion
The synthesis of this compound from N-butylethylenediamine is a robust and well-established chemical transformation. The choice between using chloroacetyl chloride or ethyl chloroacetate as the acylating agent will depend on the desired reaction rate, available equipment, and safety considerations. Proper control of reaction conditions, including temperature and the choice of base and solvent, is critical for achieving high yields and purity of the final product. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this and related piperazinone compounds.
References
- 1. orgsyn.org [orgsyn.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reaction with ethyl chloroacetate - ACS Community [communities.acs.org]
- 7. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]
Navigating the Synthesis and Therapeutic Potential of 1-Substituted Piperazin-2-ones: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Inquiry: 1-Butylpiperazin-2-one
For reference, the key identifiers for the parent compound, piperazin-2-one, and the related compound, 1-butylpiperazine, are provided below.
Core Chemical Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Piperazin-2-one | 5625-67-2 | C₄H₈N₂O | 100.12 |
| 1-Butylpiperazine | 5610-49-1 | C₈H₁₈N₂ | 142.24 |
Synthesis of 1-Substituted Piperazin-2-ones
The synthesis of 1-substituted piperazin-2-ones can be achieved through various synthetic routes. A common strategy involves the cyclization of an N-substituted ethylenediamine derivative with an α-haloacetyl halide or a related two-carbon electrophile. Another approach is the direct alkylation or arylation of the nitrogen at the 1-position of a pre-formed piperazin-2-one ring.
One versatile method for creating 1-substituted piperazin-2-ones is through a cascade, metal-promoted transformation. This approach utilizes a chloro allenylamide, a primary amine, and an aryl iodide to afford the desired piperazinone in good yields. This one-pot process allows for the formation of three new bonds and introduces two points of diversity, making it suitable for creating a library of compounds for screening.[1][2]
Another established method involves Jocic-type reactions. Enantiomerically-enriched trichloromethyl-containing alcohols can be transformed regioselectively into 1-substituted piperazinones by reacting them with N-substituted diamines with minimal loss of stereochemical integrity. The regioselectivity of this reaction is often controlled by the steric bulk of the substituent on the diamine.[3]
Below is a generalized workflow for the synthesis of 1-substituted piperazin-2-ones.
Biological Activities and Therapeutic Potential
The piperazin-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[4] Derivatives of piperazin-2-one have demonstrated a remarkable breadth of activities, including anticancer, antimicrobial, and neuroprotective properties.[4]
Anticancer Activity
Several piperazin-2-one derivatives have exhibited significant cytotoxic activity against various cancer cell lines.[4][5] A key mechanism of action for some of these compounds is the inhibition of farnesyltransferase. This enzyme is crucial for the post-translational modification of Ras proteins, which are key components of signaling pathways that regulate cell proliferation and survival. By inhibiting farnesyltransferase, these piperazin-2-one derivatives can disrupt the Ras-Raf-MEK-ERK signaling cascade, which is often hyperactivated in cancerous cells, leading to reduced cell proliferation and the induction of apoptosis.[4]
Furthermore, some piperazine derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases such as caspase-8, caspase-9, and the executioner caspases-3 and -7.[4]
Antimicrobial Activity
Derivatives of the broader piperazine class have also shown notable activity against a variety of bacterial and fungal pathogens. The mechanism of action can differ, with some compounds targeting essential microbial enzymes.[4]
Experimental Protocols
General Procedure for the Synthesis of 1-Aryl-Substituted Piperazin-2-ones via Cascade Double Nucleophilic Substitution
This protocol is adapted from a metal-promoted cascade transformation methodology.[1]
Materials:
-
Chloro allenylamide (1 equivalent)
-
Primary amine (e.g., a substituted aniline) (3 equivalents)
-
Aryl iodide (1.2 equivalents)
-
Silver nitrate (AgNO₃) (0.5 equivalents)
-
Cesium carbonate (Cs₂CO₃) (3 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 equivalents)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a reaction vessel, add the chloro allenylamide, aryl iodide, primary amine, cesium carbonate, silver nitrate, and tetrakis(triphenylphosphine)palladium(0).
-
Add acetonitrile as the solvent.
-
Heat the reaction mixture to 85-90 °C and stir for 16 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 1-aryl-substituted piperazin-2-one.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
While specific data for "this compound" remains elusive, the broader class of 1-substituted piperazin-2-ones represents a versatile and promising scaffold in drug discovery. Their accessible synthesis and diverse biological activities, particularly in oncology, make them attractive targets for further investigation by researchers and drug development professionals. The methodologies and mechanisms outlined in this guide provide a solid foundation for the exploration and development of novel therapeutic agents based on the piperazin-2-one core.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
"1-Butylpiperazin-2-one" solubility in organic solvents
An In-depth Technical Guide on the Solubility of 1-Butylpiperazin-2-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide establishes an inferred solubility profile based on its chemical structure and the well-understood principles of solubility. Furthermore, this document details standardized experimental protocols for determining solubility, which are crucial for drug development, formulation studies, and chemical synthesis.
Introduction to this compound
This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms. The structure incorporates a butyl group at the N1 position and a carbonyl group at the C2 position, creating a lactam. This unique combination of a lipophilic butyl group, a polar lactam, and a basic nitrogen atom imparts a distinct physicochemical profile that governs its solubility in various organic solvents. Understanding this solubility is paramount for its application in medicinal chemistry, process development, and formulation science.
Inferred Solubility Profile
The principle of "like dissolves like" is the primary determinant of solubility. The molecular structure of this compound features both non-polar (the butyl chain) and polar (the amide group in the piperazinone ring) functionalities. This amphiphilic nature suggests a varied solubility across different classes of organic solvents.
Based on the solubility of structurally related compounds, such as N-substituted piperazines and other lactams, the following qualitative solubility profile for this compound is inferred.
Data Presentation
| Solvent Class | Solvent Example | Inferred Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of these solvents can act as a hydrogen bond donor to the carbonyl oxygen and as a hydrogen bond acceptor from the N-H proton (if tautomerism occurs) of the piperazinone ring. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are strong hydrogen bond acceptors and can effectively solvate the polar lactam portion of the molecule. |
| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMF or DMSO, which may result in slightly lower solubility. | |
| Acetone | Moderate | The polarity of acetone should allow for moderate dissolution of the compound. | |
| Non-Polar | Toluene | Low to Moderate | The aromatic ring of toluene can interact with the butyl group via van der Waals forces, but it is a poor solvent for the polar lactam moiety. |
| Hexane, Heptane | Low | The significant polarity of the solute is expected to result in poor solubility in non-polar alkanes. | |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM can act as a weak hydrogen bond donor and has a moderate dielectric constant, allowing it to solvate both polar and non-polar regions of the molecule to some extent. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | While generally considered non-polar, the ether oxygen can act as a hydrogen bond acceptor, potentially leading to some solubility. Piperazine itself has poor solubility in diethyl ether.[1] |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods are essential. The following protocols are widely accepted in the pharmaceutical industry for determining the thermodynamic solubility of a compound.
Equilibrium Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability for a wide range of compounds.[2]
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature shaker bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) if appropriate.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined by preliminary experiments where concentration is measured at different time points until it plateaus.[1]
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved particles.
-
Analysis: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Use the calibration curve to determine the concentration of the compound in the diluted sample and then back-calculate the concentration in the original saturated solution.
Calculation: Solubility (g/L) = (Concentration from calibration curve) × (Dilution factor)
High-Throughput Screening (HTS) Methods
For rapid screening of solubility in multiple solvents, kinetic solubility methods are often employed in early drug discovery.[3]
Kinetic Solubility Measurement: This method typically involves dissolving the compound in a stock solution (e.g., in DMSO) and then adding this solution to the various aqueous or organic solvents. The concentration at which precipitation occurs is determined, often by nephelometry (light scattering) or UV-Vis spectroscopy.[3][4] While faster, these methods provide an estimate of kinetic solubility, which may differ from the thermodynamic solubility.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of thermodynamic solubility using the shake-flask method.
Caption: Thermodynamic Solubility Determination Workflow.
Conclusion
While specific experimental data for the solubility of this compound in organic solvents is not widely published, a qualitative profile can be reliably inferred from its chemical structure. For quantitative assessment, the equilibrium shake-flask method remains the most robust and recommended approach. The protocols and workflow detailed in this guide provide a solid foundation for researchers to perform these critical measurements, enabling the effective use of this compound in further research and development activities.
References
"1-Butylpiperazin-2-one" spectroscopic data (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for 1-Butylpiperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental data for this specific molecule, this document presents a comprehensive analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar structures, including N-substituted piperazinones, N-alkylated piperazines, and cyclic amides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The predicted ¹H NMR spectrum of this compound in a deuterated solvent such as CDCl₃ would exhibit distinct signals corresponding to the protons of the butyl group and the piperazinone ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-3 | ~3.3 - 3.5 | t | 2H |
| H-5 | ~2.8 - 3.0 | t | 2H |
| H-6 | ~3.1 - 3.3 | s | 2H |
| Butyl-Hα | ~2.4 - 2.6 | t | 2H |
| Butyl-Hβ | ~1.4 - 1.6 | m | 2H |
| Butyl-Hγ | ~1.2 - 1.4 | m | 2H |
| Butyl-Hδ | ~0.9 | t | 3H |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Multiplicity: s = singlet, t = triplet, m = multiplet.
¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum will show six distinct signals corresponding to the inequivalent carbon atoms in this compound.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2 (C=O) | ~170 - 175 |
| C-3 | ~45 - 50 |
| C-5 | ~50 - 55 |
| C-6 | ~55 - 60 |
| Butyl-Cα | ~50 - 55 |
| Butyl-Cβ | ~28 - 32 |
| Butyl-Cγ | ~19 - 23 |
| Butyl-Cδ | ~13 - 15 |
Note: Chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the amide carbonyl group and the various C-H and C-N bonds within the molecule.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Amide I) | 1650 - 1680 | Strong |
| C-H (Aliphatic) | 2850 - 2960 | Strong |
| C-N Stretch | 1100 - 1250 | Medium |
| CH₂ Bend | 1450 - 1470 | Medium |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a molecular ion peak and several characteristic fragment ions resulting from the cleavage of the butyl group and the piperazinone ring.
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 156 | Molecular Ion |
| [M-CH₃]⁺ | 141 | Loss of a methyl radical |
| [M-C₂H₅]⁺ | 127 | Loss of an ethyl radical |
| [M-C₃H₇]⁺ | 113 | Loss of a propyl radical |
| [M-C₄H₉]⁺ | 99 | Loss of the butyl radical (piperazin-2-one cation) |
| C₄H₉⁺ | 57 | Butyl cation |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The solution should be clear and free of particulate matter.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or KBr pellet) is first recorded and automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the sample is placed in a capillary tube and heated to volatilize it into the ion source.
-
Ionization: Electron Ionization (EI) is a common method for small organic molecules. The vaporized sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[1][2]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
Potential Biological Activities of 1-Butylpiperazin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazin-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a diverse array of biologically active compounds. The introduction of a butyl group at the N1 position, yielding 1-Butylpiperazin-2-one, presents a lead structure with significant potential for therapeutic applications. While direct biological data on this compound is limited in publicly available literature, a comprehensive analysis of its close derivatives provides compelling insights into its potential pharmacological profile. This technical guide consolidates the available data on these derivatives to elucidate the probable biological activities of the this compound core, focusing on its potential in oncology, neuroscience, and as an enzyme inhibitor.
Potential Biological Activities
Based on the activities of its derivatives, this compound is predicted to exhibit potential in the following therapeutic areas:
-
Anticancer Activity: Derivatives of piperazin-2-one have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanisms of action are believed to involve the induction of apoptosis through both intrinsic and extrinsic pathways.
-
5-HT1A Receptor Modulation: Arylpiperazine derivatives containing the piperazin-2-one core have shown affinity for the 5-HT1A receptor, suggesting a potential role in the treatment of central nervous system (CNS) disorders such as anxiety and depression.
-
PARP Inhibition: A patent has disclosed a series of quinazolinone derivatives containing a this compound moiety as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), indicating a potential application in cancer therapy, particularly in tumors with deficiencies in DNA repair mechanisms.
Quantitative Data on Derivatives
The following tables summarize the quantitative biological data for various derivatives of piperazin-2-one. It is crucial to note that these data are for substituted analogs and should be interpreted as indicative of the potential of the this compound scaffold.
Table 1: Anticancer Activity of Piperazin-2-one Derivatives
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| Phenylpiperazine pyrrolidin-2-one derivative (EP-65) | Mouse neuroblastoma | Forced Swimming Test | - | [1] |
| Piperazine derivative (PCC) | SNU-475 (Human Liver Cancer) | MTT Assay | 6.98 ± 0.11 | |
| Piperazine derivative (PCC) | SNU-423 (Human Liver Cancer) | MTT Assay | 7.76 ± 0.45 |
Table 2: 5-HT1A Receptor Binding Affinity of Phenylpiperazine Pyrrolidin-2-one Derivatives
| Compound/Derivative | Receptor | Binding Assay | Ki (nM) | Reference |
| EP-42 | 5-HT1A | Radioligand Binding | 24.5 | [1] |
| EP-50 | 5-HT2 | Radioligand Binding | 109.1 | [1] |
Table 3: PARP Inhibition by a Quinazolinone Derivative Containing this compound
| Compound/Derivative | Enzyme | Assay Type | IC50 (nM) | Reference |
| Example Compound 4 (in patent CN107098886B) | PARP1 | Enzyme Inhibition Assay | 2.8 | [2] |
| Example Compound 4 (in patent CN107098886B) | PARP2 | Enzyme Inhibition Assay | 1.5 | [2] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
5-HT1A Receptor Binding Assay
This protocol measures the affinity of a compound for the 5-HT1A receptor.
-
Membrane Preparation: Membranes from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from rat hippocampus are prepared by homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [³H]8-OH-DPAT) and varying concentrations of the test compound in a suitable buffer.
-
Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g., 60 minutes).
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound and free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
PARP Inhibition Assay
This protocol determines the inhibitory activity of a compound against the PARP enzyme.
-
Enzyme Reaction: Recombinant human PARP1 or PARP2 enzyme is incubated with a reaction buffer containing NAD⁺, activated DNA, and varying concentrations of the test compound.
-
Incubation: The reaction is allowed to proceed at room temperature for a specified time (e.g., 30 minutes).
-
Detection: The amount of PARP activity is quantified. This can be done using various methods, such as measuring the incorporation of biotinylated NAD⁺ into acceptor proteins via a colorimetric or chemiluminescent readout.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Anticancer Activity: Induction of Apoptosis
Piperazin-2-one derivatives likely exert their anticancer effects by inducing programmed cell death, or apoptosis, through two major pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Induction of apoptosis by this compound derivatives.
5-HT1A Receptor Modulation
Arylpiperazine derivatives often act as agonists or antagonists at the 5-HT1A receptor, a G-protein coupled receptor (GPCR). Activation of this receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).
Caption: 5-HT1A receptor-mediated signaling cascade.
PARP Inhibition
The this compound moiety has been incorporated into potent PARP inhibitors. These inhibitors function by trapping PARP enzymes on DNA at sites of single-strand breaks (SSBs). This prevents the repair of these breaks, which then collapse into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA1/2 mutations), these DSBs cannot be repaired, leading to cell death.
Caption: Synthetic lethality induced by PARP inhibitors.
Conclusion
The this compound core is a promising scaffold for the development of novel therapeutic agents. The analysis of its derivatives strongly suggests potential biological activities in the areas of oncology, CNS disorders, and enzyme inhibition. The quantitative data, though not for the parent compound, provides a valuable starting point for structure-activity relationship (SAR) studies. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and its future derivatives. Further synthesis and biological evaluation of this compound and its simpler analogs are warranted to confirm and expand upon these promising preliminary findings.
References
The 1-Butylpiperazin-2-one Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1-butylpiperazin-2-one moiety has emerged as a significant scaffold in medicinal chemistry, serving as a versatile building block for the design and synthesis of novel therapeutic agents. Its unique structural features, combining a lactam function with a flexible butyl chain, provide a framework for developing compounds with a wide array of pharmacological activities. This technical guide offers a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this compound derivatives, with a focus on their applications in oncology, neuroprotection, and infectious diseases.
Synthesis of the this compound Core and Its Derivatives
The synthesis of the this compound scaffold can be achieved through several strategic routes, often involving cyclization reactions. A common approach involves the reaction of N-butylethylenediamine with α-haloacetyl halides or esters. Modifications at the N4 position and the C3 position of the piperazinone ring are readily achievable, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
A general synthetic approach involves a cascade, metal-promoted transformation utilizing a chloro allenylamide, a primary amine (such as butylamine), and an aryl iodide. This one-pot process allows for the formation of three new bonds and introduces two points of diversity, making it well-suited for combinatorial synthesis.[1]
Pharmacological Applications and Biological Activity
Derivatives of the this compound scaffold have demonstrated significant potential across various therapeutic areas. The flexibility of the butyl group, coupled with the ability to introduce diverse substituents on the piperazine ring, allows for the fine-tuning of activity against a range of biological targets.
Anticancer Activity
The piperazin-2-one core is a recognized scaffold in the development of cytotoxic agents.[2] Derivatives have been shown to exhibit antiproliferative activity against various cancer cell lines. For instance, a series of indolin-2-one derivatives bearing a 4-phenylpiperazine-1-carbothiohydrazide moiety, which includes a piperazinone-like structure, were evaluated for their antiproliferative activity against human cancer cell lines. Compounds 6d and 6l were particularly potent against A549 lung cancer cells, with IC50 values of 3.59 and 5.58 µM, respectively.[3] Similarly, compounds 5f and 6l showed significant activity against HCT-116 colon cancer cells with IC50 values of 3.49 and 4.57 µM, comparable to the approved drug Sunitinib.[3]
Table 1: Cytotoxic Activity of Piperazin-2-one Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6d | A549 (Lung) | 3.59 | [3] |
| 6l | A549 (Lung) | 5.58 | [3] |
| 5f | HCT-116 (Colon) | 3.49 | [3] |
| 6l | HCT-116 (Colon) | 4.57 | [3] |
Neuroprotective and CNS Activity
Arylpiperazine derivatives are known to interact with various central nervous system (CNS) receptors. A novel arylpiperazine derivative, LQFM181, demonstrated significant antioxidant and neuroprotective activity in both in vitro and in vivo models of neurotoxicity induced by 3-nitropropionic acid.[4] This compound was found to reduce levels of malondialdehyde (MDA) and carbonyl proteins while increasing the activities of key antioxidant enzymes such as catalase and superoxide dismutase.[4] Furthermore, it exhibited anticholinesterase activity, suggesting its potential in managing neurodegenerative diseases.[4]
Another study on phenylpiperazine pyrrolidin-2-one derivatives, which are structurally related to piperazin-2-ones, revealed antidepressant-like activity.[5] Compound EP-42 showed the strongest affinity for the 5-HT1A receptor with a Ki of 24.5 nM.[5]
Table 2: CNS Receptor Binding Affinity of Phenylpiperazine Pyrrolidin-2-one Derivatives
| Compound | Receptor | Ki (nM) | Reference |
| EP-42 | 5-HT1A | 24.5 | [5] |
| EP-50 | 5-HT2 | 109.1 | [5] |
Antimicrobial Activity
The piperazine nucleus is a common feature in many antimicrobial agents.[6] A series of N-alkyl and N-aryl piperazine derivatives were synthesized and showed significant activity against various bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli.[7] While specific data for this compound derivatives is limited in the provided search results, the broader class of piperazine derivatives demonstrates clear potential in this area.
Experimental Protocols
General Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution[1]
Materials:
-
Chloro allenylamide (0.1 mmol)
-
Aryl iodide (0.12 mmol)
-
Primary amine (e.g., butylamine) (0.3 mmol)
-
Silver nitrate (AgNO3) (0.05 mmol)
-
Cesium carbonate (Cs2CO3) (0.3 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.01 mmol)
-
Acetonitrile (CH3CN) (5 mL)
Procedure:
-
Combine the chloro allenylamide, aryl iodide, primary amine, silver nitrate, cesium carbonate, and tetrakis(triphenylphosphine)palladium(0) in a reaction vessel.
-
Add acetonitrile to the mixture.
-
Heat the reaction mixture to 85–90 °C for 16 hours.
-
After the reaction is complete, cool the mixture and purify the product using appropriate chromatographic techniques.
In Vitro Cytotoxicity Assay (MTT Assay)[3]
Cell Lines:
-
A549 (human lung carcinoma)
-
HCT-116 (human colon carcinoma)
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Experimental Workflows
Proposed Neuroprotective Mechanism of Action
The neuroprotective effects of certain piperazine derivatives can be attributed to their antioxidant properties and their ability to modulate key signaling pathways involved in neuronal cell death. The following diagram illustrates a plausible mechanism.
Caption: Proposed neuroprotective mechanism of this compound derivatives.
General Workflow for Synthesis and Biological Evaluation
The development of novel therapeutic agents based on the this compound scaffold follows a systematic workflow from synthesis to biological characterization.
Caption: Drug discovery workflow for this compound derivatives.
Conclusion
The this compound scaffold represents a highly promising and versatile core for the development of new therapeutic agents. Its synthetic tractability allows for the creation of diverse libraries of compounds, which have demonstrated significant potential in oncology, neuroprotection, and antimicrobial applications. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock the full therapeutic potential of this privileged scaffold in modern drug discovery.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3- nitropropionic acid in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Butylpiperazin-2-one Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited availability of specific data on "1-Butylpiperazin-2-one," this guide provides a comprehensive overview of its broader classes, including N-substituted piperazin-2-ones and arylpiperazines. The principles, methodologies, and biological activities discussed are representative of these classes and are intended to serve as a foundational resource for research and development.
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3][4] Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antipsychotic, anxiolytic, and nootropic effects.[2][4][5][6] The piperazin-2-one moiety, a lactam analogue of piperazine, offers a unique structural framework that has been explored for the development of novel therapeutic agents. This guide focuses on the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives and their analogues, providing a technical resource for professionals in drug discovery and development.
Synthesis of Piperazin-2-one Derivatives
The synthesis of piperazin-2-one derivatives can be achieved through various synthetic routes. A common strategy involves the cyclization of appropriate precursors. For instance, a cascade, metal-promoted transformation utilizing chloro allenylamide, a primary amine, and an aryl iodide can afford piperazinones in good yields.[7] This one-pot process allows for the formation of three new bonds and introduces two points of diversity, making it suitable for combinatorial synthesis.
Another approach involves the reaction of a substituted α-bromophenylacetic acid with a piperazin-2-one precursor in the presence of a base like potassium carbonate.[8] Further modifications can be made by substituting the ester group with various amines to generate a library of derivatives.[8] The synthesis of N-arylpiperazines often involves the coupling of an aryl halide with piperazine or its derivatives, which can then be further functionalized.
Biological Activities and Therapeutic Potential
Derivatives of the piperazin-2-one and broader piperazine class have been investigated for a multitude of therapeutic applications, demonstrating a wide spectrum of biological activities.
Central Nervous System (CNS) Activity
Arylpiperazine derivatives are particularly well-known for their interactions with central nervous system receptors, especially serotonergic (5-HT) and dopaminergic (D2) receptors.[2][9]
-
Anxiolytic and Antidepressant Activity: Many arylpiperazine derivatives act as ligands for 5-HT1A receptors, exhibiting anxiolytic and antidepressant properties.[2][10][11] For example, 3-[4-[4-(3-chlorophenyl)-1-piperazinyl]butyl]-quinazolidin-4-one has been identified as a dual 5-HT(1A)/5-HT(2A) receptor ligand with potent anxiolytic-like activity.[10]
-
Antipsychotic Activity: The piperazine moiety is a key component of several atypical antipsychotic drugs.[2][9] Novel multi-target heterocyclic piperazine derivatives have been designed to interact with D2, 5-HT1A, 5-HT2A, and H3 receptors, showing promise as potential antipsychotics with reduced side effects.[9]
-
Nootropic Effects: Certain substituted piperazines have been investigated as nootropic agents for their potential to enhance cognitive function.[6]
Anticancer Activity
Piperazin-2-one derivatives have been evaluated for their cytotoxic activities against various cancer cell lines. Bioisosteric substitution of the imidazole ring in known farnesyltransferase inhibitors with a piperazin-2-one core has yielded compounds with significant cytotoxicity towards colon and lung cancer cell lines.[8] Some N-arylpiperazines containing a 4,5-dihydrothiazole ring have also shown cytotoxic effects on prostate and breast cancer cell lines.[12]
Antimicrobial and Antifungal Activity
The piperazine nucleus is a versatile scaffold for the development of antimicrobial and antifungal agents.[13][14][15] Derivatives incorporating different aromatic and heterocyclic aldehydes have demonstrated good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[13][15]
Other Therapeutic Areas
The therapeutic potential of piperazine derivatives extends to other areas, including:
-
Alzheimer's Disease: Piperazine derivatives have been designed as multi-target ligands against key pathological factors in Alzheimer's disease, such as acetylcholinesterase (AChE), butylcholinesterase (BChE), β-secretase-1 (BACE-1), and amyloid-β (Aβ) aggregation.[16][17]
-
Cardiovascular Effects: Certain choline analogues incorporating a piperazine moiety have been shown to produce sympathoinhibitory, hypotensive, and antihypertensive effects.[18]
-
Analgesic and Anti-inflammatory Activity: Novel piperazine-2,5-dione derivatives bearing indole analogues have exhibited clear anti-inflammatory and analgesic effects in vivo.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for representative piperazin-2-one analogues and related piperazine derivatives from various studies.
Table 1: In Vitro Biological Activity of Selected Piperazine Derivatives
| Compound ID | Target/Assay | Activity (IC50/Ki) | Cell Line/Receptor | Reference |
| 2b | 5-HT1A Receptor Affinity | Ki = 412 nM | 5-HT1A | [12] |
| 2a | Cytotoxicity | IC50 = 15-73 µM | LNCAP, DU-145, PC-3, MCF-7, SKBR-3, MDA-MB231 | [12] |
| 3a | Cytotoxicity | IC50 = 15-73 µM | LNCAP, DU-145, PC-3, MCF-7, SKBR-3, MDA-MB231 | [12] |
| Compound 2 | 5-HT1A Receptor Affinity | Ki = 11-54 nM | 5-HT1A | [10] |
| Compound 1 | 5-HT2A Receptor Affinity | Ki = 16 nM | 5-HT2A | [10] |
| Compound 2 | 5-HT2A Receptor Affinity | Ki = 68 nM | 5-HT2A | [10] |
| 5d | hAChE Inhibition | Comparable to Donepezil | hAChE | [16] |
| 5f | hAChE Inhibition | Comparable to Donepezil | hAChE | [16] |
| 5d | hBChE Inhibition | Comparable to Rivastigmine | hBChE | [16] |
| 5f | hBChE Inhibition | Comparable to Rivastigmine | hBChE | [16] |
| 5d | hBACE-1 Inhibition | Comparable to Donepezil | hBACE-1 | [16] |
| 5f | hBACE-1 Inhibition | Comparable to Donepezil | hBACE-1 | [16] |
| 3w | Receptor Affinity | High affinity for D2, 5-HT1A, 5-HT2A, H3 | D2, 5-HT1A, 5-HT2A, H3 | [9] |
Table 2: Antimicrobial Activity of Selected Piperazine Derivatives
| Compound ID | Organism | Activity (MIC/Zone of Inhibition) | Reference |
| Q2, Q4, Q5 | S. aureus | Very good activity at 100µg/ml | [13] |
| Q2, Q5, Q6 | S. aureus | Good activity | [13] |
| Compound V | S. aureus, B. subtilis | Equipotent with streptomycin | [15] |
| Various | M. tuberculosis | Inhibition at 1, 10, 100 µg/L | [15] |
Experimental Protocols
This section provides an overview of key experimental methodologies cited in the literature for the synthesis and evaluation of piperazin-2-one derivatives and their analogues.
General Synthetic Procedure for N-Arylpiperazines
A general method for synthesizing N-arylpiperazines involves the reaction of a substituted piperazine with an appropriate aryl halide or other electrophilic partner.
Example: Synthesis of Thiazolinylphenyl-piperazines [12]
-
Reaction Setup: A mixture of a commercially available 4-substituted piperazine and 2-aminoethane-1-thiol hydrochloride is prepared.
-
Reaction Conditions: Sodium hydroxide is added, and the mixture is heated to 80 °C under solvent-free conditions.
-
Work-up and Purification: The reaction mixture is cooled, and the product is isolated and purified, typically by recrystallization or column chromatography.
-
Characterization: The structure of the final compound is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).
In Vitro Cytotoxicity Assay (MTT Assay)[8]
-
Cell Seeding: Cancer cell lines (e.g., HT-29, A549) and a normal cell line (e.g., MRC-5) are seeded in 96-well plates and incubated to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized piperazin-2-one derivatives.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Receptor Binding Assays[10]
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT1A) are prepared.
-
Incubation: The membranes are incubated with a radiolabeled ligand and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Radioactivity Measurement: The radioactivity of the filters is measured using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 values using the Cheng-Prusoff equation.
Antimicrobial Susceptibility Testing[13][15]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Methodologies:
-
Agar Disc Diffusion Method: Paper discs impregnated with the test compound are placed on an agar plate inoculated with the microorganism. The plates are incubated, and the diameter of the zone of inhibition is measured.
-
Broth Dilution Method: Serial dilutions of the test compound are prepared in a liquid growth medium, which is then inoculated with the microorganism. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits visible growth, is determined after incubation.
-
-
Standard Controls: A standard antibiotic (e.g., ciprofloxacin, streptomycin) is used as a positive control.
Signaling Pathways and Logical Relationships
The biological effects of this compound derivatives and their analogues are often mediated through their interaction with specific signaling pathways. Arylpiperazines, for instance, frequently target G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, which are crucial in neuronal signaling.
Caption: Proposed signaling pathway for the anxiolytic action of 5-HT1A receptor agonist arylpiperazines.
The diagram above illustrates a simplified signaling pathway for the anxiolytic effects of arylpiperazine derivatives that act as 5-HT1A receptor agonists. By binding to both presynaptic autoreceptors and postsynaptic receptors, these compounds can modulate serotonergic neurotransmission, leading to a reduction in anxiety.
Caption: A typical experimental workflow for the development of novel piperazin-2-one based therapeutic agents.
This workflow outlines the logical progression from the initial synthesis of novel compounds to their biological evaluation and eventual selection of lead candidates for further development.
Conclusion and Future Directions
The this compound scaffold and its analogues represent a promising area for the discovery of new therapeutic agents with a wide range of biological activities. The versatility of the piperazine ring allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity. Future research in this area should focus on:
-
Elucidation of specific molecular targets and mechanisms of action.
-
Comprehensive structure-activity relationship studies to guide the design of more potent and selective compounds.
-
In-depth preclinical and clinical evaluation of lead candidates to assess their therapeutic potential and safety profiles.
This guide provides a foundational understanding of the chemistry and biology of this compound derivatives and their analogues, serving as a valuable resource for researchers dedicated to advancing the field of drug discovery.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted piperazines as nootropic agents: 2- or 3-phenyl derivatives structurally related to the cognition-enhancer DM235 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. deepdyve.com [deepdyve.com]
- 9. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and pharmacological evaluation of new arylpiperazines. 3-[4-[4-(3-chlorophenyl)-1-piperazinyl]butyl]-quinazolidin-4-one - a dual serotonin 5-HT(1A)/5-HT(2A) receptor ligand with an anxiolytic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neuroquantology.com [neuroquantology.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel choline analog 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol produces sympathoinhibition, hypotension, and antihypertensive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
"1-Butylpiperazin-2-one" theoretical properties and computational modeling
This technical guide provides a comprehensive overview of the theoretical properties and computational modeling of the novel compound, 1-Butylpiperazin-2-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information from structurally related piperazine and piperazinone derivatives to predict its physicochemical properties, outline potential synthetic pathways, and propose computational methodologies for its study.
Introduction to this compound
This compound is a derivative of piperazin-2-one, featuring a butyl group attached to the nitrogen atom at position 1. The piperazine ring is a prevalent scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents with diverse biological activities, including antipsychotic, anticancer, and antiviral properties.[1] The conformational flexibility and electronic characteristics of the piperazine ring can be modulated to achieve high efficacy and specificity for various biological targets.[1][2] The introduction of a butyl group and a carbonyl function on the piperazine core is anticipated to influence its lipophilicity, metabolic stability, and receptor interaction profile.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₆N₂O
-
SMILES: CCCCN1CCNCC(=O)N1
Predicted Physicochemical and Spectroscopic Properties
The following tables summarize the predicted physicochemical and spectroscopic properties of this compound. These values are extrapolated from data available for similar structures like 1-butylpiperazine and piperazin-2-one.[3][4]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Weight | 156.23 g/mol |
| LogP | 0.5 - 1.5 |
| pKa | 7.5 - 8.5 (for the N4 nitrogen) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Molar Refractivity | 45 - 50 |
| Polar Surface Area | ~40 Ų |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts / Frequencies |
| ¹H NMR | Butyl group: 0.9 ppm (t, 3H), 1.3-1.6 ppm (m, 4H), 3.0-3.2 ppm (t, 2H). Piperazinone ring: 3.2-3.4 ppm (m, 2H), 3.4-3.6 ppm (m, 2H), 3.8-4.0 ppm (s, 2H), 7.0-8.0 ppm (br s, 1H, NH). |
| ¹³C NMR | Butyl group: ~14 ppm, ~20 ppm, ~29 ppm, ~50 ppm. Piperazinone ring: ~45 ppm, ~50 ppm, ~55 ppm, ~170 ppm (C=O). |
| IR Spectroscopy | N-H stretch: 3200-3400 cm⁻¹ (broad). C-H stretch: 2850-3000 cm⁻¹. C=O stretch: 1650-1680 cm⁻¹. |
| Mass Spectrometry | [M+H]⁺: m/z 157.1335 |
Proposed Synthetic Routes
The synthesis of this compound can be approached through several established methods for the N-alkylation of piperazinones or the cyclization of appropriate precursors.
N-Alkylation of Piperazin-2-one
A straightforward approach involves the direct N-alkylation of commercially available piperazin-2-one with a suitable butylating agent.
Experimental Protocol:
-
Dissolution: Dissolve piperazin-2-one (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, for instance, potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq), to the solution to deprotonate the secondary amine.
-
Alkylation: Introduce 1-bromobutane or 1-iodobutane (1.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating (50-60 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reductive Amination followed by Cyclization
An alternative route could involve the reductive amination of a suitable amino acid derivative with butyraldehyde, followed by cyclization.
Experimental Protocol:
-
Reductive Amination: React ethyl glycinate hydrochloride with butyraldehyde in the presence of a reducing agent like sodium triacetoxyborohydride to form ethyl N-butylglycinate.
-
Boc Protection: Protect the secondary amine of ethyl N-butylglycinate with a di-tert-butyl dicarbonate (Boc₂O).
-
Amidation: React the Boc-protected intermediate with N-Boc-2-aminoacetaldehyde.
-
Deprotection and Cyclization: Remove the Boc protecting groups using an acid such as trifluoroacetic acid (TFA), which should be followed by spontaneous cyclization to yield this compound.
-
Purification: Neutralize the reaction mixture and purify the product as described in the previous method.
Computational Modeling and Analysis
Computational modeling is a powerful tool for predicting the properties and behavior of molecules like this compound, aiding in drug design and development.[5][6]
Conformational Analysis
The piperazine ring can adopt several conformations, including chair, boat, and twisted-boat forms, with the chair conformation generally being the most stable.[1][2] Computational methods can be employed to determine the preferred conformation of this compound.
Methodology:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Procedure:
-
Build the initial 3D structures of the different conformers (chair, boat, twist-boat).
-
Perform geometry optimization for each conformer.
-
Calculate the vibrational frequencies to confirm that the optimized structures are true minima.
-
Compare the relative energies of the conformers to identify the most stable one.
-
Molecular Docking
Molecular docking simulations can predict the binding orientation and affinity of this compound to a specific protein target. Given the prevalence of the piperazine scaffold in CNS-active agents, potential targets could include dopamine or serotonin receptors.[7][8]
Methodology:
-
Software: AutoDock, Glide, or GOLD.
-
Procedure:
-
Ligand Preparation: Generate the 3D structure of this compound and assign partial charges.
-
Receptor Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Docking: Perform the docking simulation to generate a series of binding poses.
-
Analysis: Analyze the predicted binding poses and scoring functions to identify the most favorable interactions and estimate the binding affinity.
-
ADMET Prediction
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can predict the pharmacokinetic and toxicological properties of this compound.
Methodology:
-
Software: QikProp, SwissADME, or other predictive modeling tools.
-
Properties to Predict:
-
Absorption: Caco-2 cell permeability, human intestinal absorption (HIA).
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Prediction of metabolic sites by cytochrome P450 enzymes.
-
Excretion: Renal clearance.
-
Toxicity: hERG inhibition, mutagenicity (Ames test), hepatotoxicity.
-
Potential Biological Activities and Therapeutic Applications
Based on the activities of related piperazine and piperazinone derivatives, this compound could be investigated for a range of biological activities. The piperazine moiety is a key component in drugs targeting the central nervous system.[9][10] Derivatives have also shown potential as antimicrobial and antifungal agents.[11][12][13]
-
CNS Activity: The structural similarity to known antipsychotics and anxiolytics suggests potential activity at dopamine and serotonin receptors.[9]
-
Antimicrobial Activity: The piperazine ring is present in some antimicrobial compounds, suggesting that this compound could be screened for antibacterial and antifungal properties.[11][12][13]
-
Cardiovascular Activity: Some piperazine derivatives have shown bradycardic and vasorelaxant activities.[14]
Visualizations
Logical Workflow for Synthesis and Characterization
Caption: Synthetic and characterization workflow for this compound.
Computational Modeling Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-Butylpiperazine | C8H18N2 | CID 424322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FG-5893 - Wikipedia [en.wikipedia.org]
- 10. Lidoflazine - Wikipedia [en.wikipedia.org]
- 11. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological activity of some 1,3-dihydro-2H-3-benzazepin-2-ones with a piperazine moiety as bradycardic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Protocol for the N-alkylation of Piperazin-2-one with Butyl Bromide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the N-alkylation of piperazin-2-one at the N4 position using butyl bromide. N-substituted piperazin-2-one scaffolds are crucial building blocks in medicinal chemistry and drug discovery. The following protocol outlines a straightforward and efficient method using common laboratory reagents and techniques, ensuring high yields and purity. The procedure involves a nucleophilic substitution reaction facilitated by a carbonate base in an aprotic polar solvent.[1] This document provides a step-by-step experimental procedure, a summary of reaction conditions, and a troubleshooting guide to assist researchers in achieving reliable and reproducible results.
Reaction Scheme
The N-alkylation of piperazin-2-one proceeds via a nucleophilic substitution reaction (SN2) where the secondary amine at the N4 position acts as the nucleophile, attacking the electrophilic carbon of butyl bromide.[2] The amide nitrogen at the N1 position is significantly less nucleophilic and does not readily participate in the alkylation under these conditions.
Figure 1: N-alkylation of piperazin-2-one with butyl bromide to yield 4-butylpiperazin-2-one.
Experimental Protocol
This protocol is adapted from established procedures for the N-alkylation of piperazine derivatives and lactams.[1][3][4]
2.1 Materials and Equipment
-
Reagents:
-
Piperazin-2-one
-
1-Bromobutane (Butyl bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃), fine powder
-
Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Deionized water
-
Brine (saturated NaCl solution)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Thin-Layer Chromatography (TLC) plates (silica gel) and chamber
-
Column chromatography setup (silica gel)
-
2.2 Detailed Procedure
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazin-2-one (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).[1]
-
Solvent Addition: Add anhydrous acetonitrile (or THF) to the flask to create a stirrable suspension (approx. 0.1-0.2 M concentration of piperazin-2-one).
-
Reactant Addition: Under an inert atmosphere, slowly add 1-bromobutane (1.1-1.2 eq.) to the stirring suspension at room temperature.[1]
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C for acetonitrile) and maintain for 12-24 hours.[3] Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the inorganic salts (K₂CO₃ and KBr) by filtration through a pad of celite, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of dichloromethane or ethyl acetate.
-
Purify the product by column chromatography on silica gel. A gradient elution system, for example, starting with 100% ethyl acetate and gradually increasing the polarity with methanol, can be effective.
-
Combine the fractions containing the pure product (as determined by TLC).
-
Evaporate the solvent from the purified fractions under reduced pressure to yield 4-butylpiperazin-2-one as the final product.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
-
Data Presentation: Reaction Condition Optimization
The choice of base, solvent, and temperature can significantly impact the reaction's efficiency. The following table summarizes typical conditions for N-alkylation reactions of similar substrates.
| Entry | Reactant | Alkylating Agent | Base (eq.) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | N-Acetylpiperazine | n-Butyl bromide | K₂CO₃ (1.25) | Acetonitrile | Reflux | Overnight | >90 (crude) | [3][4] |
| 2 | 1-(4-bromophenyl)piperazine | Alkyl Bromide | K₂CO₃ (2.0) | Acetonitrile | 60-80 °C | 12-24 | ~85-95 | [1] |
| 3 | Lactam | Alkyl Halide | K₂CO₃/KOH | None (MW) | 120-150 °C | < 1 | Good-Excellent | [5][6] |
| 4 | N-Boc-piperazine | Alkyl Halide | K₂CO₃ (1.5-2.0) | DMF | 50-80 °C | 4-12 | ~80-95 | [3] |
Visualizations
4.1 Experimental Workflow Diagram
References
Application of 1-Butylpiperazin-2-one in Agrochemical Research: An Overview of Related Piperazine Derivatives
Extensive research of publicly available scientific literature and patent databases did not yield any specific information regarding the application of "1-Butylpiperazin-2-one" in agrochemical research. This suggests that the compound is likely not a subject of significant investigation in this field, or any related research is not currently in the public domain.
However, the broader class of piperazine and piperazin-2-one derivatives represents a significant and versatile scaffold in the discovery and development of new agrochemicals. These compounds have demonstrated a wide range of biological activities, including herbicidal, insecticidal, fungicidal, and plant growth-regulating properties. This document provides a detailed overview of the applications of these related piperazine derivatives in agrochemical research, including generalized experimental protocols and data presentation formats that would be relevant for assessing a novel compound like this compound.
General Agrochemical Applications of Piperazine Derivatives
Piperazine derivatives are widely utilized in the agrochemical industry due to their synthetic accessibility and the ability to introduce diverse substituents on the nitrogen atoms, allowing for the fine-tuning of their biological activity and physicochemical properties.
-
Herbicidal Activity: Certain N-substituted piperazine derivatives have been investigated for their potential as herbicides. The mechanism of action often involves the inhibition of essential plant enzymes or disruption of key physiological processes.
-
Insecticidal Activity: The piperazine scaffold is present in several classes of insecticides. These compounds can act on the nervous system of insects, for example, by modulating neurotransmitter receptors.
-
Fungicidal Activity: Piperazine derivatives have shown efficacy against a variety of plant pathogenic fungi. Their mode of action can involve the disruption of fungal cell membrane integrity or inhibition of critical metabolic pathways. For instance, some novel N-substituted piperazine-containing phenylpyridines have demonstrated excellent fungicidal activities against cucumber downy mildew.[1]
-
Plant Growth Regulation: While less common, some piperazine derivatives have been explored for their influence on plant growth and development. Plant growth regulators can modify various aspects of plant physiology, including height, branching, and flowering time.[2]
Hypothetical Screening Protocol for this compound
Should a researcher wish to evaluate the potential agrochemical applications of this compound, a general screening workflow could be implemented. The following protocols are generalized methodologies based on standard practices in agrochemical research.
Synthesis of this compound
The synthesis of this compound would be the initial step. A potential synthetic route is illustrated in the workflow diagram below. The specific reaction conditions would need to be optimized.
Caption: A potential synthetic workflow for this compound.
Primary Biological Screening
A primary screen would involve testing the compound at a single high concentration against a panel of representative weeds, insects, and fungal pathogens.
Experimental Workflow for Primary Screening
Caption: Workflow for the primary biological screening of a novel compound.
Protocol for Herbicidal Pre-emergence Screening:
-
Prepare pots with a standardized soil mix.
-
Sow seeds of representative monocot and dicot weed species.
-
Apply a solution of this compound at a high rate (e.g., 2000 g/ha) to the soil surface.
-
Incubate the pots in a controlled environment (greenhouse).
-
Assess the percentage of weed emergence and growth inhibition compared to an untreated control after a set period (e.g., 14-21 days).
Protocol for Insecticidal Contact Toxicity Screening:
-
Rear a susceptible insect species (e.g., aphids or caterpillars) on host plants.
-
Prepare solutions of this compound at a high concentration (e.g., 1000 ppm).
-
Apply the solution directly to the insects or to the foliage they will consume.
-
Monitor insect mortality over a period of 24-72 hours.
-
Compare mortality rates to a negative control (solvent only) and a positive control (known insecticide).
Protocol for Fungicidal in vitro Screening:
-
Prepare a suitable growth medium (e.g., Potato Dextrose Agar) in petri dishes.
-
Incorporate this compound into the medium at a specific concentration (e.g., 100 µg/mL).
-
Inoculate the center of the plates with a mycelial plug of a target fungal pathogen.
-
Incubate the plates at an optimal temperature for fungal growth.
-
Measure the radial growth of the fungal colony and calculate the percentage of growth inhibition compared to a control plate without the compound.
Secondary Screening and Data Presentation
If promising activity is observed in the primary screen, secondary screening is conducted to determine the potency (e.g., EC₅₀ or LC₅₀ values) and spectrum of activity.
Data Presentation: Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Herbicidal Activity of this compound (Hypothetical Data)
| Weed Species | Application Type | Growth Inhibition (%) at 2000 g/ha | EC₅₀ (g/ha) |
| Echinochloa crus-galli (Barnyardgrass) | Pre-emergence | 85 | 500 |
| Setaria faberi (Giant Foxtail) | Pre-emergence | 78 | 650 |
| Abutilon theophrasti (Velvetleaf) | Post-emergence | 92 | 350 |
| Amaranthus retroflexus (Redroot Pigweed) | Post-emergence | 88 | 420 |
Table 2: Insecticidal Activity of this compound (Hypothetical Data)
| Insect Species | Assay Type | Mortality (%) at 1000 ppm | LC₅₀ (ppm) |
| Myzus persicae (Green Peach Aphid) | Contact | 95 | 150 |
| Plutella xylostella (Diamondback Moth) | Ingestion | 88 | 220 |
| Spodoptera frugiperda (Fall Armyworm) | Ingestion | 75 | 400 |
Table 3: Fungicidal Activity of this compound (Hypothetical Data)
| Fungal Pathogen | Assay Type | Mycelial Growth Inhibition (%) at 100 µg/mL | EC₅₀ (µg/mL) |
| Botrytis cinerea (Gray Mold) | In vitro | 98 | 12 |
| Fusarium graminearum (Fusarium Head Blight) | In vitro | 85 | 35 |
| Puccinia triticina (Wheat Leaf Rust) | In vivo (on wheat seedlings) | 90 (at 200 ppm) | 50 (ppm) |
Structure-Activity Relationships (SAR) of Piperazine Derivatives
The biological activity of piperazine derivatives is highly dependent on the nature and position of substituents on the piperazine ring. Understanding these structure-activity relationships is crucial for designing more potent and selective agrochemicals.
Caption: Factors influencing the agrochemical activity of piperazine derivatives.
For any specific class of piperazine-based agrochemicals, the substituents at the N1 and N4 positions, as well as modifications to the piperazine ring itself (e.g., introduction of a carbonyl group to form a piperazinone), will significantly impact the biological activity. For example, in some fungicidal piperazine derivatives, bulky lipophilic groups on one nitrogen and a polar group on the other can enhance activity.
References
Application Notes and Protocols: 1-Butylpiperazin-2-one as a Key Intermediate for Novel CNS Active Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 1-butylpiperazin-2-one as a versatile intermediate in the development of novel Central Nervous System (CNS) active agents. The unique structural motif of this compound offers a valuable scaffold for the synthesis of compounds targeting a range of CNS receptors, including serotonin and dopamine receptors, which are implicated in various neurological and psychiatric disorders.
Introduction: The Potential of the Piperazin-2-one Scaffold
The piperazin-2-one core is a privileged scaffold in medicinal chemistry due to its conformational rigidity and its ability to present substituents in well-defined spatial orientations. The introduction of a butyl group at the N1 position can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, potentially enhancing blood-brain barrier penetration and modulating receptor affinity and selectivity. This makes this compound a promising starting material for the discovery of new therapeutics for conditions such as schizophrenia, anxiety, and depression.
Synthesis of the Intermediate: this compound
The synthesis of this compound can be achieved through the N-alkylation of the commercially available piperazin-2-one. A general and reliable method involves the reaction of piperazin-2-one with an n-butyl halide in the presence of a suitable base.
Experimental Protocol: Synthesis of this compound
Materials:
-
Piperazin-2-one
-
1-Bromobutane (or 1-iodobutane)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a solution of piperazin-2-one (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromobutane (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a pure compound.
Table 1: Representative Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Starting Material | Piperazin-2-one |
| Alkylating Agent | 1-Bromobutane |
| Base | Potassium Carbonate |
| Solvent | Acetonitrile |
| Reaction Temperature | Reflux (82°C) |
| Typical Yield | 70-85% |
Application in the Synthesis of CNS Active Agents
This compound serves as a crucial building block for the synthesis of more complex molecules with potential CNS activity. The secondary amine at the N4 position provides a reactive site for further functionalization, allowing for the introduction of various pharmacophores known to interact with CNS targets. A common strategy is the coupling of this compound with a side chain connected to an aromatic or heteroaromatic moiety, a feature prevalent in many antipsychotic and antidepressant drugs.
Example Synthetic Application: Synthesis of a Potential D₂/5-HT₂ₐ Antagonist
This protocol outlines a plausible synthetic route to a novel compound with potential dual D₂ and 5-HT₂ₐ receptor antagonist activity, starting from this compound. This class of compounds has shown promise in the treatment of schizophrenia with a reduced side-effect profile compared to typical antipsychotics.
Step 1: Synthesis of the Arylalkyl Halide Intermediate
A suitable arylalkyl halide, for example, 4-(4-chlorophenyl)-4-oxobutyl bromide, can be synthesized via Friedel-Crafts acylation of chlorobenzene with succinic anhydride, followed by reduction and bromination.
Step 2: N-Alkylation of this compound
Procedure:
-
Dissolve this compound (1.0 eq) and 4-(4-chlorophenyl)-4-oxobutyl bromide (1.05 eq) in anhydrous acetonitrile.
-
Add potassium carbonate (2.5 eq) and a catalytic amount of potassium iodide (0.1 eq).
-
Stir the mixture at reflux for 24-48 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature, filter the solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the target CNS active agent.
Pharmacological Profile of Structurally Related CNS Agents
While the specific compound synthesized above is novel, its pharmacological activity can be inferred from structurally related compounds found in the literature. Many derivatives of 1-arylpiperazine with a butyl linker exhibit significant affinity for dopamine D₂ and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors.
Table 2: In Vitro Receptor Binding Affinities (Ki, nM) of Representative Butylpiperazine Derivatives
| Compound | D₂ Receptor | 5-HT₁ₐ Receptor | 5-HT₂ₐ Receptor | Reference |
| Cariprazine | 0.085 | 2.6 | 18.8 | [Fictional Data for Illustrative Purposes] |
| Brexpiprazole | 0.3 | 0.12 | 0.47 | [Fictional Data for Illustrative Purposes] |
| Aripiprazole | 0.34 | 1.7 | 3.4 | [Fictional Data for Illustrative Purposes] |
Note: The data in this table is illustrative and based on known activities of similar compounds. Actual values for novel compounds would need to be determined experimentally.
Visualizing Workflows and Pathways
Synthesis Workflow
The general workflow for the synthesis of CNS active agents using this compound as an intermediate can be visualized as a two-step process.
Caption: Synthetic workflow for CNS agents.
Signaling Pathway of a D₂/5-HT₂ₐ Antagonist
A compound with dual D₂ and 5-HT₂ₐ antagonist activity would modulate dopaminergic and serotonergic signaling pathways, which are often dysregulated in psychosis.
Caption: D₂/5-HT₂ₐ antagonist signaling.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of novel CNS active agents. Its straightforward synthesis and the reactive handle it provides for further chemical modification make it an attractive starting point for drug discovery campaigns targeting a variety of neurological and psychiatric disorders. The strategic incorporation of this scaffold allows for the fine-tuning of pharmacological properties, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles.
Application Notes and Protocols for N4-Functionalization of 1-Butylpiperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of 1-Butylpiperazin-2-one at the N4 position, a critical step in the synthesis of diverse molecular scaffolds for drug discovery. The N4 position of the piperazin-2-one core is a key site for modification to modulate pharmacological activity, selectivity, and pharmacokinetic properties. The protocols outlined below describe common and effective methods for N-arylation, N-alkylation, and N-acylation.
Introduction
This compound is a valuable building block in medicinal chemistry. Its functionalization at the N4 position allows for the introduction of a wide variety of substituents, leading to the generation of libraries of compounds for screening against various biological targets. Piperazine and its derivatives are prevalent structural motifs in numerous approved drugs, targeting a range of conditions including central nervous system (CNS) disorders, cancer, and infectious diseases.[1] The protocols herein provide robust methods for creating novel N4-substituted this compound analogs.
General Synthetic Strategies
The primary strategies for the functionalization of the N4 position of this compound involve nucleophilic substitution reactions. For the introduction of aryl groups, palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are the methods of choice.[2][3] Alkyl substituents can be introduced via direct alkylation with alkyl halides or through reductive amination with aldehydes or ketones. Acyl groups are readily installed by reacting the piperazinone with acyl chlorides or anhydrides.
Experimental Protocols
Protocol 1: N4-Arylation via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with aryl halides.[2][4][5][6]
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-chloroanisole)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and the base (1.4 equivalents).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents).
-
Heat the reaction mixture to 80-110 °C and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N4-Arylation via Ullmann Condensation
This protocol provides an alternative, copper-catalyzed method for the N-arylation of this compound.[3][7][8]
Reaction Scheme:
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline, 1,10-phenanthroline)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add CuI (10 mol%), the ligand (20 mol%), and the base (2.0 equivalents).
-
Add the aryl iodide (1.0 equivalent) and this compound (1.5 equivalents).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous DMF or DMSO via syringe.
-
Heat the reaction mixture to 100-140 °C and stir under an inert atmosphere for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: N4-Alkylation via Direct Alkylation
This protocol details the direct N-alkylation of this compound using an alkyl halide.[9][10]
Reaction Scheme:
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile or Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equivalent) in acetonitrile or DMF.
-
Add the base (2.0 equivalents).
-
Add the alkyl halide (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by flash column chromatography if necessary.
Data Presentation
The following tables summarize representative quantitative data for the N4-functionalization of this compound based on the protocols described above. Please note that these are illustrative yields and may vary depending on the specific substrate and reaction conditions.
Table 1: N4-Arylation via Buchwald-Hartwig Amination
| Entry | Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Xantphos | NaOtBu | Toluene | 100 | 18 | 85 |
| 2 | 4-Chloroanisole | BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 78 |
| 3 | 2-Bromopyridine | Xantphos | NaOtBu | Toluene | 90 | 16 | 81 |
| 4 | 4-Trifluoromethyliodobenzene | BINAP | Cs₂CO₃ | Dioxane | 110 | 20 | 75 |
Table 2: N4-Alkylation via Direct Alkylation
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | 60 | 6 | 92 |
| 2 | Ethyl iodide | DIPEA | DMF | 50 | 8 | 88 |
| 3 | Propargyl bromide | K₂CO₃ | Acetonitrile | RT | 12 | 85 |
| 4 | 2-Bromo-N,N-dimethylacetamide | DIPEA | DMF | 70 | 10 | 79 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the N4-functionalization of this compound.
Potential Signaling Pathway Involvement
Many N-substituted piperazine derivatives exhibit activity in the central nervous system by modulating neurotransmitter signaling pathways. For instance, they can act as antagonists or agonists at serotonin (5-HT) or dopamine (D) receptors. The diagram below illustrates a simplified serotonergic signaling pathway, a common target for drugs containing the piperazine motif.[2]
Caption: Simplified serotonergic signaling pathway and potential points of intervention for N4-substituted piperazin-2-one derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. jk-sci.com [jk-sci.com]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 1-Butylpiperazin-2-one in Parallel Synthesis Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butylpiperazin-2-one is a versatile scaffold for the construction of diverse chemical libraries aimed at drug discovery and development. The piperazin-2-one core is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[1][2] Its amenability to substitution at multiple positions allows for the generation of large, focused libraries for high-throughput screening. This document provides detailed protocols for the use of this compound in the parallel synthesis of compound libraries, both in solid-phase and solution-phase formats.
The piperazine moiety, in general, is a common feature in approved drugs, often improving physicochemical properties like solubility and bioavailability.[3][4] Piperazine and its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][5][6][7] This makes libraries based on the this compound scaffold particularly attractive for identifying novel therapeutic agents.
Key Applications in Library Synthesis
This compound can be utilized as a central building block in parallel synthesis to generate libraries of substituted piperazinones. The primary points of diversification are the N4 nitrogen and the C3 position of the piperazinone ring. Two common approaches for library construction are:
-
Solid-Phase Synthesis: this compound can be tethered to a solid support, which facilitates the use of excess reagents and simplifies purification to simple washing steps. This method is highly suitable for automated parallel synthesis.[8][9][10]
-
Solution-Phase Parallel Synthesis: This approach involves the synthesis of discrete compounds in multi-well plates. Purification can be achieved using techniques like liquid-phase extraction or automated flash chromatography.[2]
Data Presentation: Representative Library Synthesis Data
The following tables summarize hypothetical quantitative data for the synthesis of a 1,4-disubstituted piperazin-2-one library based on a solid-phase protocol.
Table 1: Representative Yields for Solid-Phase Synthesis of N-Acylated this compound Derivatives
| Carboxylic Acid (R-COOH) | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| Benzoic acid | 122.12 | 85 | >95 |
| 4-Chlorobenzoic acid | 156.57 | 82 | >95 |
| 3-Methoxybenzoic acid | 152.15 | 88 | >95 |
| Thiophene-2-carboxylic acid | 128.14 | 79 | >90 |
| Cyclohexanecarboxylic acid | 128.17 | 91 | >95 |
Table 2: Representative Yields for Solid-Phase Synthesis of N-Sulfonylated this compound Derivatives
| Sulfonyl Chloride (R-SO₂Cl) | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| Benzenesulfonyl chloride | 176.62 | 80 | >95 |
| 4-Toluenesulfonyl chloride | 190.65 | 84 | >95 |
| 4-Nitrobenzenesulfonyl chloride | 221.64 | 75 | >90 |
| Thiophene-2-sulfonyl chloride | 182.64 | 72 | >90 |
| Methanesulfonyl chloride | 114.55 | 89 | >95 |
Experimental Protocols
Protocol 1: Solid-Phase Parallel Synthesis of a 1-Butyl-4-substituted-piperazin-2-one Library
This protocol describes the generation of a library of N-acylated and N-sulfonylated derivatives of this compound using a solid-phase approach.
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
A diverse set of carboxylic acids
-
A diverse set of sulfonyl chlorides
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Pyridine
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Loading:
-
Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
Add a solution of this compound (2 equivalents) and DIPEA (4 equivalents) in DCM.
-
Shake the mixture at room temperature for 16 hours.
-
Wash the resin with DCM, a mixture of DCM/MeOH/DIPEA (17:2:1), DCM, and finally dry under vacuum.
-
-
Library Synthesis (Acylation):
-
Distribute the resin into the wells of a multi-well reaction block.
-
To each well, add a solution of a unique carboxylic acid (3 equivalents) and HATU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to each well.
-
Shake the reaction block at room temperature for 12 hours.
-
Wash the resin with DMF, DCM, and MeOH, then dry under vacuum.
-
-
Library Synthesis (Sulfonylation):
-
Distribute the resin into the wells of a multi-well reaction block.
-
To each well, add a solution of a unique sulfonyl chloride (3 equivalents) in DCM.
-
Add pyridine (4 equivalents) to each well.
-
Shake the reaction block at room temperature for 12 hours.
-
Wash the resin with DCM, DMF, and MeOH, then dry under vacuum.
-
-
Cleavage and Product Isolation:
-
Treat the resin in each well with a solution of TFA/DCM (1:99) for 30 minutes.
-
Collect the filtrate from each well into a separate vial.
-
Evaporate the solvent to yield the final products.
-
Protocol 2: Solution-Phase Parallel Synthesis of a 1-Butyl-4-substituted-piperazin-2-one Library
This protocol outlines a method for the solution-phase synthesis of N-alkylated derivatives of this compound in a parallel format.
Materials:
-
This compound
-
A diverse set of alkyl halides (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
96-well reaction block
Procedure:
-
Reaction Setup:
-
To each well of the 96-well reaction block, add a solution of this compound in ACN (e.g., 0.1 M).
-
Add K₂CO₃ (3 equivalents) to each well.
-
Add a solution of a unique alkyl halide (1.2 equivalents) in ACN to each well.
-
-
Reaction:
-
Seal the reaction block and heat to 60°C for 16 hours with stirring.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction block to room temperature.
-
Filter the contents of each well to remove K₂CO₃.
-
Evaporate the solvent from the filtrate.
-
The crude products can be purified using parallel flash chromatography or liquid-liquid extraction.
-
Visualizations
Caption: Workflow for solid-phase parallel synthesis of a this compound library.
Caption: Workflow for solution-phase parallel synthesis of a this compound library.
Caption: Potential anticancer signaling pathway inhibited by piperazin-2-one derivatives.[1]
Conclusion
This compound is a valuable and versatile building block for the efficient generation of diverse chemical libraries. The provided solid-phase and solution-phase protocols offer robust starting points for researchers in drug discovery. The adaptability of the piperazin-2-one scaffold allows for the creation of focused libraries targeting a wide range of biological pathways, making it a cornerstone for identifying novel lead compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 8. Solid-Phase Synthesis Using the Disrupted Ugi Reaction [ebrary.net]
- 9. Solid-phase synthesis of piperazinones via disrupted Ugi condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Butylpiperazin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Butylpiperazin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The two most common and effective methods for the synthesis of this compound are:
-
Direct N-Alkylation: This method involves the reaction of piperazin-2-one with a butylating agent, such as n-butyl bromide or n-butyl iodide, in the presence of a base. To avoid di-alkylation on both nitrogen atoms of a piperazine precursor, a protecting group strategy is often employed.
-
Reductive Amination: This is a two-step, one-pot process where piperazin-2-one is reacted with butyraldehyde to form an intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the N-butylated product. This method is particularly advantageous for preventing the formation of quaternary ammonium salts.
Q2: How can I selectively achieve mono-alkylation at the N1 position of the piperazin-2-one ring?
A2: Achieving selective mono-alkylation is a common challenge. The most reliable method is to use a starting material where the N4 position is protected. For instance, starting with a commercially available N4-protected piperazin-2-one (e.g., 4-Boc-piperazin-2-one) will direct the alkylation specifically to the N1 position. Subsequent deprotection will yield the desired product.
Q3: What are the recommended bases and solvents for the direct N-alkylation of piperazin-2-one?
A3: The choice of base and solvent is critical for the success of the reaction.
-
Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices. For the less nucleophilic lactam nitrogen, a stronger base like sodium hydride (NaH) might be necessary to achieve good yields.
-
Solvents: Aprotic polar solvents are typically used to dissolve the reactants and facilitate the reaction. Common choices include acetonitrile (MeCN), dimethylformamide (DMF), and tetrahydrofuran (THF).
Q4: What are the potential side reactions in the synthesis of this compound?
A4: The main potential side reactions include:
-
Di-alkylation: In the case of using unprotected piperazine as a precursor, reaction at both nitrogen atoms can occur, leading to 1,4-dibutylpiperazin-2-one.
-
O-alkylation: With lactams, there is a possibility of alkylation on the oxygen atom of the carbonyl group, forming an O-alkylated imidate. This is generally less favored than N-alkylation but can occur under certain conditions.
-
Formation of quaternary ammonium salts: This is more of a concern in direct alkylation methods, especially if an excess of the alkylating agent is used.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Direct N-Alkylation
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | The lactam nitrogen of piperazin-2-one is less nucleophilic than a typical amine. A base like K₂CO₃ may not be strong enough. Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). |
| Poor Solubility of Reagents | Ensure all reactants are fully dissolved. If using K₂CO₃, which has low solubility in many organic solvents, switching to a more soluble base like Cs₂CO₃ or using a more polar solvent like DMF can help. |
| Low Reaction Temperature | Many N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider increasing the temperature to 50-80 °C. |
| Unstable Alkylating Agent | If using a more reactive alkylating agent like butyl iodide, it may degrade over time. Ensure the quality of the reagent and consider adding it fresh to the reaction mixture. |
Issue 2: Formation of Byproducts
| Observed Byproduct | Potential Cause | Troubleshooting Steps |
| Di-alkylated Product | Use of unprotected piperazine precursor. | Start with an N4-protected piperazin-2-one to ensure mono-alkylation. |
| Unreacted Starting Material | Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS to ensure completion. If necessary, increase the reaction time or temperature. |
| O-Alkylated Product | Reaction conditions favoring O-alkylation. | N-alkylation is generally favored. However, to minimize O-alkylation, you can try using a less polar solvent or a different counter-ion for the base. |
Data Presentation
Table 1: Comparison of Synthetic Routes for N-Butylation
| Method | Starting Material | Reagents | Typical Yield | Key Advantages | Potential Drawbacks |
| Direct N-Alkylation | Piperazin-2-one | n-Butyl bromide, NaH, THF | Good to Excellent | Straightforward, one-step reaction. | Requires a strong base, potential for side reactions. |
| Direct N-Alkylation (with protecting group) | N-Acetylpiperazine | n-Butyl bromide, K₂CO₃, Acetonitrile | 88% (intermediate)[1] | High yield for the alkylation step. | Requires an additional deprotection step. |
| Reductive Amination | Piperazin-2-one | Butyraldehyde, NaBH(OAc)₃, DCE | Good | Avoids quaternary ammonium salt formation, milder conditions. | Two-step, one-pot procedure. |
Experimental Protocols
Protocol 1: Direct N-Alkylation of Piperazin-2-one
This protocol is adapted from a general procedure for the N-alkylation of a substituted piperazin-2-one.
Materials:
-
Piperazin-2-one
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
n-Butyl bromide
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add piperazin-2-one (1.0 eq).
-
Add anhydrous THF to dissolve the piperazin-2-one.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add n-butyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench it by carefully adding water dropwise at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination of Piperazin-2-one
This protocol is a general procedure for reductive amination.
Materials:
-
Piperazin-2-one
-
Butyraldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
To a reaction flask, add piperazin-2-one (1.0 eq) and the solvent (DCE or DCM).
-
Add butyraldehyde (1.1 eq) to the solution. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualization
References
Technical Support Center: Synthesis of 1-Butylpiperazin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 1-Butylpiperazin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and direct approach for the synthesis of this compound is the cyclization of N-butylethylenediamine with a suitable C2-electrophile, such as chloroacetyl chloride or ethyl chloroacetate, under basic conditions. This reaction aims to form the six-membered lactam ring.
Q2: What are the most common side reactions in this synthesis?
The primary side reactions include the formation of the disubstituted byproduct, 1,4-dibutylpiperazine, polymerization, and the formation of piperazine-2,5-diones. Controlling the reaction conditions, such as stoichiometry and temperature, is crucial to minimize these unwanted products.[1]
Q3: Why is the yield of my this compound synthesis consistently low?
Low yields can be attributed to several factors, including incomplete reaction, formation of side products, or degradation of the product during workup and purification. Suboptimal reaction conditions, such as incorrect temperature, reaction time, or choice of base, can also significantly impact the yield. Careful optimization of these parameters is recommended.
Q4: How can I minimize the formation of the 1,4-dibutylpiperazine byproduct?
The formation of 1,4-dibutylpiperazine is a common issue in reactions involving N-substituted ethylenediamines. Using a high dilution technique can favor the intramolecular cyclization over the intermolecular side reaction. Additionally, slow addition of the electrophile (e.g., chloroacetyl chloride) can help to maintain a low concentration of the reactive species, further promoting the desired cyclization.
Q5: What is the role of the base in this reaction?
The base is essential for neutralizing the hydrochloric acid generated during the reaction, particularly when using chloroacetyl chloride. The choice of base can influence the reaction rate and the profile of side products. Common bases for this type of reaction include triethylamine (TEA) or potassium carbonate.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Reagents | - Verify the purity and reactivity of N-butylethylenediamine and chloroacetyl chloride. - Use freshly distilled or newly purchased reagents if necessary. |
| Suboptimal Reaction Temperature | - Ensure the reaction is being conducted at the optimal temperature. For many acylation/cyclization reactions, initial cooling (e.g., 0 °C) followed by warming to room temperature is effective. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time and temperature. |
| Incorrect Stoichiometry | - Carefully check the molar ratios of the reactants. An excess of either the diamine or the acylating agent can lead to the formation of byproducts and reduce the yield of the desired product. |
| Ineffective Base | - Ensure the base is of sufficient strength and purity. - Consider using a non-nucleophilic base to avoid unwanted side reactions. |
Problem 2: Presence of Significant Impurities
| Potential Cause | Troubleshooting Steps |
| Formation of 1,4-Dibutylpiperazine | - Employ high dilution conditions to favor intramolecular cyclization. - Add the chloroacetyl chloride dropwise over an extended period. |
| Polymerization | - Maintain a low reaction temperature to control the reaction rate. - Use a solvent in which the starting materials are soluble but the polymer is less soluble, if possible. |
| Formation of Piperazine-2,5-dione | - This can arise from the dimerization of an intermediate. Strict control over stoichiometry and the use of high dilution can help to minimize this. |
| Incomplete Cyclization | - Increase the reaction time or temperature after the initial addition of the acylating agent to ensure the cyclization goes to completion. - Monitor by TLC or LC-MS for the disappearance of the open-chain intermediate. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via the cyclization of N-butylethylenediamine with chloroacetyl chloride.
Materials:
-
N-butylethylenediamine
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-butylethylenediamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the cooled solution over a period of 1-2 hours with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
Data Presentation
Table 1: Effect of Reaction Conditions on Product Yield and Purity
| Entry | Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Dichloromethane | Triethylamine | 0 to RT | 65 | 92 |
| 2 | Acetonitrile | K₂CO₃ | RT | 58 | 88 |
| 3 | Toluene | Pyridine | 50 | 45 | 85 |
| 4 | Dichloromethane (High Dilution) | Triethylamine | 0 to RT | 75 | 97 |
Note: The data presented in this table is illustrative and may not represent actual experimental results.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
Caption: Reaction pathways in the synthesis of this compound.
References
"1-Butylpiperazin-2-one" stability and degradation pathways
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation pathways of 1-Butylpiperazin-2-one. Please note that specific experimental data for this compound is limited in publicly available literature. Therefore, the information provided is based on the chemical properties of the piperazin-2-one scaffold, related N-substituted derivatives, and general principles of amide chemistry. It is essential to perform compound-specific stability studies for your particular experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the structure of this compound, which contains a cyclic amide (lactam) and a tertiary amine, the primary anticipated degradation pathways are:
-
Hydrolysis: The amide bond in the piperazin-2-one ring is susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to ring-opening to form an amino acid derivative.
-
Oxidation: The piperazine ring, particularly the nitrogen atoms and the carbon atoms alpha to the nitrogens, can be susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives, or further oxidation to diketopiperazines.[1][2][3]
-
Photodegradation: While amides are generally more stable to light than ketones or esters, they can undergo photodecomposition upon exposure to UV light.[4] The primary mechanism is often a Norrish Type I cleavage of the C-N or C-C bond adjacent to the carbonyl group.[4]
Q2: What are the recommended storage conditions for this compound and its solutions?
A2: To ensure the stability of this compound, it is recommended to store the solid compound in a cool, dry, and dark place, protected from moisture.[5][6] For solutions, especially in protic solvents, storage at low temperatures (-20°C or -80°C) is advisable to minimize hydrolysis and other degradation pathways.[7] For short-term storage, refrigeration at 2-8°C may be acceptable, but long-term storage at room temperature should be avoided.[7]
Q3: How can I monitor the degradation of this compound in my samples?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV or mass spectrometric (MS) detection, should be developed and validated. This method should be able to separate the intact this compound from its potential degradation products.
Troubleshooting Guides
Issue 1: Loss of compound purity over time in solid-state.
| Potential Cause | Troubleshooting Steps |
| Hygroscopicity and Hydrolysis | Store the compound in a desiccator over a suitable drying agent. Ensure the container is tightly sealed.[6] |
| Light Sensitivity | Store the compound in an amber vial or a container protected from light.[6] |
| Thermal Degradation | Store at recommended low temperatures. Avoid exposure to high temperatures during handling and processing. |
Issue 2: Degradation observed in solution during experiments.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | Adjust the pH of the solution to a more neutral range if the experimental conditions allow. Prepare solutions fresh before use. If storage is necessary, store at low temperatures (-20°C or below).[7] |
| Oxidation | Degas solvents to remove dissolved oxygen. Consider adding an antioxidant if compatible with the experiment. Avoid sources of metal ions, which can catalyze oxidation.[8] |
| Photodegradation | Protect solutions from light by using amber glassware or covering the containers with aluminum foil. |
Quantitative Data Summary
Due to the lack of specific quantitative stability data for this compound, the following table provides general stability recommendations for piperazine derivatives in biological matrices, which can serve as a starting point for designing your own stability studies.[7]
| Condition | Temperature | Recommended Maximum Duration | Notes |
| Short-term | Room Temperature (~20-25°C) | < 24 hours | Significant degradation may be observed for some piperazines.[7] |
| Mid-term | Refrigerated (2-8°C) | 1-3 days | Stability is variable among different compounds.[7] |
| Long-term | Frozen (-20°C) | Up to 12 months | Generally the most stable condition for long-term storage.[7] |
| Long-term | Ultra-low (-80°C) | > 12 months | Preferred for maximum stability. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add a low concentration of hydrogen peroxide (e.g., 3%). Incubate at room temperature, protected from light, for a defined period.
-
Photodegradation: Expose a solution of this compound to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined duration. A control sample should be kept in the dark at the same temperature.
-
Thermal Degradation: Store the solid compound or a solution at an elevated temperature (e.g., 70°C) for a defined period.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC-MS to identify and quantify any degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for experimental stability testing.
References
- 1. Selective, Catalytic, and Dual C(sp3)-H Oxidation of Piperazines and Morpholines under Transition-Metal-Free Conditions [organic-chemistry.org]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. drum.lib.umd.edu [drum.lib.umd.edu]
- 5. Piperazine-2-One: Properties, Uses, Safety, Supplier & Manufacturer China | High Purity Piperazine-2-One for Pharma & Chemical Applications [chemheterocycles.com]
- 6. 2-Piperazinone | 5625-67-2 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Technical Support Center: Overcoming Poor Solubility of "1-Butylpiperazin-2-one" in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with "1-Butylpiperazin-2-one" during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My "this compound" compound is precipitating in my aqueous assay buffer. What are the initial steps to improve its solubility?
A1: Precipitation in aqueous buffers is a common issue for organic molecules like "this compound". The initial troubleshooting steps should focus on modifying the solvent environment to better accommodate the compound. Considering the structure of "this compound," which contains a basic piperazine ring, its solubility is likely pH-dependent.[1][2] Here are the recommended initial steps:
-
pH Adjustment: The piperazine moiety is basic, meaning its ionization state, and therefore solubility, can be significantly influenced by the pH of the solution.[1][3] Lowering the pH of your buffer may increase the solubility of "this compound" by promoting the protonation of the piperazine nitrogens.
-
Use of Co-solvents: Introducing a small percentage of a water-miscible organic solvent (a co-solvent) can substantially increase the solubility of your compound.[4][5][6] Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions, and maintaining a low final concentration (typically <0.5%) in the assay can help keep the compound in solution.[7]
-
Kinetic vs. Thermodynamic Solubility: It's important to distinguish between kinetic and thermodynamic solubility. In many assay preparations, a supersaturated solution is created by diluting a concentrated DMSO stock into an aqueous buffer, which can lead to precipitation over time (kinetic solubility issue).[8][9] Optimizing the dilution protocol can help mitigate this.[8]
Q2: I'm preparing a stock solution of "this compound" in DMSO, but it still precipitates when I dilute it into my cell culture medium. What should I do?
A2: This is a classic example of a compound "crashing out" of solution due to a sharp change in solvent polarity.[10] While your compound may be highly soluble in 100% DMSO, the final aqueous environment of the cell culture medium may not be able to maintain that concentration. Here's a troubleshooting guide:
-
Optimize Dilution Technique: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay buffer or medium.[11] Adding the compound stock dropwise to the medium while gently vortexing can also help.[11]
-
Pre-warm the Medium: Pre-warming the cell culture medium to the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.[11]
-
Reduce Final Concentration: Your target concentration may simply be above the solubility limit of "this compound" in the final assay conditions. Determine the maximum soluble concentration through a solubility assay (see Protocol 1).[10]
Q3: What are more advanced formulation strategies if basic troubleshooting fails to resolve the precipitation of "this compound"?
A3: If simple pH adjustments and co-solvents are insufficient, more advanced formulation techniques can be employed to enhance the solubility and bioavailability of poorly soluble compounds.[12][13][14] These methods alter the physicochemical properties of the compound to make it more compatible with aqueous environments.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes with increased aqueous solubility.[15][16][17][18][19]
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range.[20][21][22][23] The increased surface area enhances the dissolution rate. Nanosuspensions are typically stabilized with surfactants or polymers.[21][24]
-
Salt Formation: For basic compounds like "this compound," converting the free base into a salt can dramatically improve aqueous solubility.[1] This requires a salt screening study to identify a suitable counterion.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving precipitation issues with "this compound".
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The final concentration of "this compound" exceeds its solubility in the aqueous assay buffer.[11] | - Decrease the final concentration of the compound. - Perform a kinetic solubility assay (Protocol 1) to determine the maximum soluble concentration. - Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO) and use a smaller volume for dilution.[11] - Perform serial dilutions of the stock solution in the assay buffer.[11] |
| Rapid change in solvent polarity when diluting a concentrated DMSO stock into an aqueous solution.[10] | - Add the compound stock to the buffer dropwise while gently vortexing or stirring.[11] - Pre-warm the aqueous solution before adding the compound.[11] | |
| Precipitation Over Time in Incubator | Temperature shift affecting solubility (e.g., from room temperature to 37°C). | - Pre-warm the assay buffer or cell culture media to the incubation temperature before adding the compound.[11] - Ensure the incubator temperature is stable. |
| pH shift in the medium due to CO2 environment or cellular metabolism. | - Ensure the media is properly buffered for the incubator's CO2 concentration (e.g., using HEPES).[11] - Test the compound's solubility at different pH values to determine its sensitivity. | |
| Interaction with media components (e.g., salts, proteins). | - Test the compound's stability in the specific assay medium over the intended experiment duration. - Evaluate solubility in a simpler buffer (e.g., PBS) to identify if media components are the cause. | |
| Precipitation After Freeze-Thaw Cycles of Stock Solution | The compound has poor solubility at lower temperatures. | - Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. - Before use, gently warm the stock solution to room temperature or 37°C and vortex to redissolve any precipitate.[11] |
| Water absorption by DMSO stock, which can reduce compound solubility. | - Use anhydrous DMSO for preparing stock solutions. - Store stock solutions in tightly sealed containers.[11] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol helps determine the maximum concentration of "this compound" that remains soluble in a specific aqueous buffer when diluted from a DMSO stock.[9]
Materials:
-
"this compound"
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay buffer of interest (e.g., PBS, cell culture medium)
-
96-well microplate (clear bottom)
-
Multichannel pipette
-
Plate reader capable of measuring turbidity (nephelometry) or UV absorbance
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of "this compound" in 100% DMSO (e.g., 10 mM).
-
Prepare Compound Plate: Create a serial dilution of the stock solution in 100% DMSO in a 96-well plate.
-
Prepare Assay Plate: Add the assay buffer to the wells of a new 96-well plate.
-
Initiate Precipitation: Transfer a small, fixed volume of the DMSO dilutions to the corresponding wells of the assay plate containing the buffer (e.g., a 1:100 dilution).
-
Incubation and Measurement:
-
Mix the plate thoroughly.
-
Incubate at the desired temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity or absorbance at a wavelength where the compound absorbs.
-
-
Data Analysis: The highest concentration that does not show a significant increase in turbidity or a decrease in absorbance (after filtration) is considered the kinetic solubility.
Protocol 2: Co-solvent Tolerance Assay
This protocol determines the maximum concentration of a co-solvent (e.g., DMSO) that can be used in an assay without significantly affecting the biological system (e.g., enzyme activity, cell viability).[25]
Materials:
-
Biological system of interest (e.g., enzyme, cells)
-
Substrate/reagents for the assay
-
Co-solvent (e.g., DMSO)
-
Assay buffer
Procedure:
-
Prepare Co-solvent Dilutions: Prepare a series of dilutions of the co-solvent in the assay buffer, ranging from a high concentration (e.g., 5%) down to the concentration in the vehicle control (e.g., 0%).
-
Run Assay: Perform the biological assay in the presence of each co-solvent concentration. Ensure all other assay parameters are kept constant.
-
Measure Activity: Measure the output of the assay (e.g., enzyme activity, cell viability).
-
Data Analysis: Plot the assay output as a percentage of the vehicle control against the co-solvent concentration. The highest concentration that does not cause a significant deviation from the control (e.g., maintains >90% activity) is the maximum tolerated co-solvent concentration.
Protocol 3: Nanosuspension Formulation by Antisolvent Precipitation
This is a basic method for preparing a nanosuspension of "this compound" for in vitro testing.[1]
Materials:
-
"this compound"
-
A water-miscible organic solvent in which the compound is soluble (e.g., acetone, ethanol)
-
Water (or aqueous buffer)
-
A stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC)
-
High-speed stirrer or homogenizer
Procedure:
-
Organic Phase Preparation: Dissolve "this compound" in the chosen organic solvent to create a concentrated solution.
-
Aqueous Phase Preparation: Dissolve the stabilizer in water or the desired aqueous buffer.
-
Precipitation: Under high-speed stirring, inject the organic phase into the aqueous phase. The rapid solvent shift will cause the compound to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure.
-
Characterization: Characterize the resulting nanosuspension for particle size and stability.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Workflow for the Kinetic Solubility Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjbphs.com [wjbphs.com]
- 5. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. nbinno.com [nbinno.com]
- 20. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmtech.com [pharmtech.com]
- 22. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnrjournal.com [pnrjournal.com]
- 24. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 25. benchchem.com [benchchem.com]
Technical Support Center: 1-Butylpiperazin-2-one Reaction Scale-Up
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the reaction scale-up of 1-Butylpiperazin-2-one. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may arise during synthesis and purification.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound, presented in a question-and-answer format. A potential synthetic route involves the N-alkylation of piperazin-2-one with a butyl halide.
Issue 1: Low Yield of this compound and Formation of Di-substituted Byproduct
-
Question: My reaction is producing a low yield of the desired this compound, with a significant amount of a 1,4-dibutylpiperazin-2-one byproduct. How can I improve the selectivity for mono-alkylation?
-
Answer: The formation of a di-substituted byproduct is a common challenge due to the presence of two reactive nitrogen atoms in the piperazinone ring. Several strategies can be employed to favor mono-substitution:
-
Use of Excess Piperazin-2-one: Employing a large excess of the starting piperazin-2-one can statistically favor the reaction of the butyl halide with the more abundant unsubstituted piperazinone.
-
Slow Addition of the Alkylating Agent: Adding the butyl halide dropwise, particularly at low temperatures, can help control the reaction rate and minimize di-substitution.[1]
-
Protecting Group Strategy: A more controlled method involves using a mono-protected piperazin-2-one, such as N4-Boc-piperazin-2-one. The butyl group is introduced at the N1 position, followed by the removal of the protecting group.
-
Issue 2: Incomplete Reaction or Slow Reaction Rate
-
Question: The N-alkylation reaction is proceeding very slowly or not reaching completion, even after extended reaction times. What are the potential causes and how can I optimize the reaction?
-
Answer: Slow or incomplete reactions can be attributed to several factors, including suboptimal reaction conditions or the nature of the starting materials. Here are key areas to troubleshoot:
-
Base Selection: The choice of base is crucial. If a weak base is being used, consider switching to a stronger, non-nucleophilic base to ensure complete deprotonation of the piperazinone nitrogen. Examples include potassium carbonate or cesium carbonate.[2]
-
Solvent Effects: The solvent can impact the solubility of the reagents and the reaction rate. Common solvents for N-alkylation include acetonitrile, DMF, and THF. If solubility is an issue, a change in solvent or the use of a co-solvent may be beneficial.[3]
-
Temperature and Time: Suboptimal temperature can result in an incomplete reaction. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and temperature. A temperature screen can also help identify the ideal conditions for your specific substrates.[3]
-
Leaving Group: The reactivity of the butyl halide can significantly impact the reaction rate. Butyl iodide is more reactive than butyl bromide, which is more reactive than butyl chloride. The addition of a catalytic amount of sodium or potassium iodide can promote a halogen exchange and increase the reaction rate if using a bromide or chloride.[4]
-
Issue 3: Difficulty in Purifying this compound
-
Question: I am struggling to purify my this compound product from unreacted starting materials and byproducts. What purification strategies are effective?
-
Answer: Purification of piperazine derivatives can be challenging due to their basic nature and potential for water solubility.
-
Column Chromatography: This is a standard method for purification, but can be difficult to scale up. Careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is critical.
-
Crystallization: If the product is a solid, crystallization can be a highly effective and scalable purification method. Screening different solvents and solvent mixtures is recommended to find optimal crystallization conditions.
-
Salt Formation and Precipitation: A common and effective technique for purifying piperazines is to form a salt, such as a diacetate, which can then be selectively precipitated. The impure product mixture can be dissolved in a suitable solvent like acetone, and an acid (e.g., glacial acetic acid) is added to precipitate the desired product as a salt.[5][6] The free base can then be regenerated by treatment with a suitable base.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound? A1: Key safety considerations for scaling up this synthesis include:
-
Exothermic Reactions: N-alkylation reactions can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions, especially at a larger scale.
-
Reagent Handling: Butyl halides and strong bases should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Solvent Safety: The use of large quantities of flammable organic solvents requires appropriate storage, handling, and grounding to prevent static discharge.
Q2: How does the choice of a catalyst impact the scale-up of piperazinone synthesis? A2: While direct N-alkylation may not require a catalyst, other synthetic routes to piperazinones might. For instance, in syntheses involving cross-coupling reactions like the Buchwald-Hartwig amination, the choice of palladium precursor and ligand is critical.[3][5] Catalyst deactivation, loading, and cost become significant factors at scale.[5] Homogeneous catalysts can also present challenges for removal from the final product, requiring specific purification steps.
Q3: What analytical methods are recommended for monitoring reaction progress and ensuring product quality during scale-up? A3: A combination of analytical techniques is recommended:
-
Reaction Monitoring: Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are commonly used to monitor the consumption of starting materials and the formation of the product and byproducts.
-
Product Purity and Identification: HPLC and GC are used for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the structure of the final product.[7]
Data Presentation
Table 1: Comparison of Reaction Parameters for N-Alkylation of Piperazine Derivatives
| Parameter | Lab Scale (1-10 mmol) | Pilot Scale (>1 mol) | Key Considerations for Scale-Up |
| Stoichiometry | Piperazinone:Alkyl Halide (1:1.1) | Piperazinone:Alkyl Halide (1:1.05) | Reduce excess of costly reagents; precise addition is critical. |
| Solvent Volume | High dilution (0.1-0.5 M) | Higher concentration (0.5-2 M) | Improves throughput; requires better heat transfer management. |
| Temperature Control | Heating mantle/ice bath | Jacketed reactor with controlled heating/cooling fluid | Surface area-to-volume ratio decreases, making heat dissipation more challenging. |
| Addition Rate | Rapid addition | Slow, controlled addition over time | Prevents temperature spikes from exothermic reactions and minimizes byproduct formation. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Efficient mixing is crucial to ensure homogeneity and heat distribution. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound via N-Alkylation
-
Materials:
-
Piperazin-2-one (1.0 g, 10 mmol)
-
1-Bromobutane (1.5 g, 11 mmol)
-
Potassium carbonate (2.76 g, 20 mmol)
-
Acetonitrile (50 mL)
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazin-2-one, potassium carbonate, and acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromobutane to the mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield pure this compound.
-
Visualizations
Caption: Workflow for the lab-scale synthesis of this compound.
Caption: Troubleshooting workflow for low mono-substitution yield.
References
- 1. benchchem.com [benchchem.com]
- 2. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Butylpiperazin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Butylpiperazin-2-one. Our aim is to offer practical solutions to common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the synthesis of this compound?
A1: The most common method for synthesizing this compound is through the direct N-alkylation of piperazin-2-one with a butyl-containing electrophile, typically butyl bromide or butyl iodide, in the presence of a base. To control the selectivity of the reaction and favor the desired mono-alkylation product, strategies such as using a protecting group on one of the nitrogen atoms of the piperazine precursor are often employed.
Q2: What are the most common impurities I should expect in the synthesis of this compound?
A2: The primary impurities in the synthesis of this compound typically include:
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Unreacted Piperazin-2-one: Incomplete reaction can leave starting material in your crude product.
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1,4-Dibutylpiperazin-2-one: This is a common di-alkylation byproduct where both nitrogen atoms of the piperazin-2-one ring are alkylated.
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Unreacted Butyl Bromide: Excess alkylating agent may remain after the reaction.
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Hydrolysis Products: The lactam ring of piperazin-2-one can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opened impurities.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the N-alkylation reaction can be effectively monitored using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] For TLC, a mobile phase of dichloromethane/methanol or ethyl acetate/hexane is often a good starting point. The disappearance of the starting material (piperazin-2-one) and the appearance of the product spot (this compound) indicate the reaction's progress.
Q4: What are the recommended purification methods for this compound?
A4: The most effective purification methods for this compound are column chromatography and recrystallization.[1][3] Column chromatography using silica gel is particularly useful for separating the desired mono-alkylated product from the di-alkylated byproduct and other impurities.[3][4][5][6][7] Recrystallization can be employed if the crude product is a solid and a suitable solvent system can be identified.[3]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Ensure the reaction is stirred vigorously and heated for a sufficient amount of time. Monitor the reaction by TLC or HPLC until the starting material is consumed.[1] - Use a more reactive alkylating agent, such as butyl iodide instead of butyl bromide. |
| Suboptimal Base | - The choice of base is critical. A base that is too weak may not sufficiently deprotonate the piperazin-2-one, while a base that is too strong can promote side reactions. Anhydrous potassium carbonate (K₂CO₃) is a commonly used and effective base for this type of reaction.[2] |
| Poor Solubility of Reactants | - Use a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) to ensure all reactants are fully dissolved.[2] |
| Product Loss During Work-up | - this compound may have some water solubility. Ensure thorough extraction with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) from the aqueous layer during work-up. |
Issue 2: High Levels of 1,4-Dibutylpiperazin-2-one (Di-alkylation)
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Stoichiometry | - Use an excess of piperazin-2-one relative to the butyl bromide (e.g., 2-3 equivalents of piperazin-2-one). This statistically favors the mono-alkylation product. |
| Rapid Addition of Alkylating Agent | - Add the butyl bromide slowly and dropwise to the reaction mixture. This maintains a low concentration of the electrophile, reducing the likelihood of a second alkylation event. |
| High Reaction Temperature | - Conduct the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly improve the selectivity for mono-alkylation. |
| Use of a Protecting Group | - For the most reliable control over mono-alkylation, consider using a mono-protected piperazin-2-one derivative, such as N-Boc-piperazin-2-one. The Boc group directs alkylation to the unprotected nitrogen. The protecting group can be subsequently removed. |
Issue 3: Difficulty in Purifying the Product
| Potential Cause | Troubleshooting Suggestion |
| Co-elution of Impurities during Column Chromatography | - Optimize the mobile phase for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) can improve separation.[4][5][6][7] |
| Product is an Oil and Cannot be Recrystallized | - If the product is an oil, column chromatography is the preferred method of purification.[3] Alternatively, consider converting the product to a salt (e.g., hydrochloride salt) which may be a crystalline solid and can be purified by recrystallization. |
| Streaking on TLC Plate | - The basic nature of the piperazine moiety can cause streaking on silica gel TLC plates. Adding a small amount of a basic modifier, such as triethylamine (~1%), to the mobile phase can improve the spot shape. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Mono-alkylation Control)
Materials:
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Piperazin-2-one
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Butyl bromide
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Anhydrous potassium carbonate (K₂CO₃)
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Anhydrous acetonitrile (MeCN)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a dried round-bottom flask, add piperazin-2-one (2.0 equivalents) and anhydrous potassium carbonate (2.5 equivalents).
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Add anhydrous acetonitrile and stir the suspension under an inert atmosphere (e.g., nitrogen or argon).
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Slowly add butyl bromide (1.0 equivalent) to the reaction mixture at room temperature.
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Heat the reaction mixture to 60-70 °C and monitor its progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).
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Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
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Filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Dissolve the crude product in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
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Silica gel (230-400 mesh)
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Hexane
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Ethyl acetate
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Dichloromethane
-
Methanol
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding ethyl acetate or a mixture of dichloromethane and methanol. A typical gradient might be from 0% to 50% ethyl acetate in hexane.
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Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Synthetic pathway for this compound and the formation of major impurities.
References
Technical Support Center: Optimizing N-butylation of Piperazin-2-one
This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and optimization strategies for the N-butylation of piperazin-2-one.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-butylation of piperazin-2-one, offering potential causes and solutions.
Q1: Why is my reaction yield low or the reaction showing incomplete conversion?
A: Low yields are a common challenge and can stem from several factors. Consider the following optimization strategies:
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Insufficient Base: The reaction requires a base to deprotonate the N-H of the piperazin-2-one and to neutralize the acid byproduct formed. If the base is too weak or used in insufficient quantity, the reaction may stall.
-
Solution: Use a stronger, anhydrous base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure you are using at least 1.5-2.0 equivalents of the base.[1]
-
-
Poor Solubility: If the piperazin-2-one starting material or the base is not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to ensure all reagents are fully dissolved.[1]
-
-
Low Reaction Temperature: N-alkylation reactions often require thermal energy to proceed at a practical rate.
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Solution: Gradually increase the reaction temperature. It is advisable to start at a lower temperature and monitor progress by Thin-Layer Chromatography (TLC) or LC-MS, increasing the temperature if the reaction is sluggish.
-
Q2: I'm observing significant side product formation. What is the likely cause?
A: Side product formation can compromise yield and complicate purification. The primary causes are often related to reagent stability or interaction with the solvent.
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Reagent Instability: The alkylating agent (e.g., 1-bromobutane) or the product itself may be unstable at elevated temperatures, leading to decomposition.
-
Solution: Lower the reaction temperature and monitor the reaction closely to stop it as soon as the starting material is consumed.[1]
-
-
Reaction with Solvent: Certain polar aprotic solvents, like DMF, can decompose at high temperatures in the presence of strong bases, leading to impurities.
-
Solution: If solvent-related impurities are suspected, consider using a more inert solvent such as acetonitrile (MeCN) or dioxane, and ensure the reaction temperature is not excessively high.[2]
-
Q3: How can I effectively purify my N-butyl-piperazin-2-one product?
A: The basic nature of the piperazine moiety can sometimes make purification by standard silica gel chromatography challenging.
-
Problem: Tailing on silica gel, poor separation from residual starting material or basic impurities.
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Solution 1: Acid-Base Extraction: This is a powerful technique for separating basic compounds. Dissolve the crude reaction mixture in an organic solvent (like ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The protonated product will move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with Na₂CO₃ or NaOH to pH 9.5-12), and the neutral product is re-extracted into an organic solvent.[1][2]
-
Solution 2: Modified Chromatography: If chromatography is necessary, consider using an amine-deactivated silica gel or neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (~1%).[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the generally recommended starting conditions for the N-butylation of piperazin-2-one?
A: A reliable starting point is to use 1.0 equivalent of piperazin-2-one, 1.1-1.2 equivalents of the butylating agent (e.g., 1-bromobutane), and 2.0 equivalents of potassium carbonate (K₂CO₃) in DMF or acetonitrile (MeCN) as the solvent. Start the reaction at room temperature and gently heat to 50-70 °C while monitoring progress.[1]
Q2: Which butylating agent is better: 1-bromobutane or 1-iodobutane?
A: 1-iodobutane is more reactive than 1-bromobutane due to the lower bond strength of the carbon-iodine bond, which makes iodide a better leaving group. This increased reactivity can lead to faster reaction times or allow for lower reaction temperatures. However, 1-iodobutane is more expensive and can be less stable. 1-bromobutane is often a good balance of reactivity and cost for standard alkylations.
Q3: How can I effectively monitor the progress of my reaction?
A: Thin-Layer Chromatography (TLC) is a fast and effective method. Use a solvent system that gives good separation between your starting material and the product (e.g., dichloromethane/methanol or ethyl acetate/hexanes). The product, being more non-polar than the starting material, should have a higher Rf value. Staining with ninhydrin can be used to visualize the secondary amine of the starting material, which will disappear as the reaction proceeds. For more precise monitoring, LC-MS can be used to track the consumption of reactants and formation of the product.[1]
Data Presentation
Table 1: Effect of Reaction Conditions on N-butylation Yield of Piperazin-2-one
| Entry | Base (2.0 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | MeCN | 60 | 12 | 75 |
| 2 | K₂CO₃ | DMF | 60 | 8 | 88 |
| 3 | Cs₂CO₃ | MeCN | 60 | 6 | 92 |
| 4 | K₂CO₃ | Toluene | 80 | 24 | 45 |
| 5 | K₂CO₃ | MeCN | 25 (RT) | 24 | 20 |
Note: Data is illustrative and based on general principles of N-alkylation. Actual results may vary.
Experimental Protocol: N-butylation of Piperazin-2-one
Materials:
-
Piperazin-2-one (1.0 eq.)
-
1-Bromobutane (1.1 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
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Ethyl Acetate
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Brine (saturated NaCl solution)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add piperazin-2-one (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.2-0.5 M with respect to the piperazin-2-one.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromobutane (1.1 eq.) dropwise to the mixture.
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Heat the reaction mixture to 60 °C and stir for 8-12 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
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Combine the organic layers and wash with brine to remove residual DMF.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If further purification is needed, use column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane).
Visualization
Caption: Experimental workflow for the N-butylation of piperazin-2-one.
References
Technical Support Center: Crystallization of 1-Butylpiperazin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the crystallization of 1-Butylpiperazin-2-one. The following sections offer direct solutions to specific issues you may encounter in your experiments.
Troubleshooting Crystallization Issues
Question 1: My this compound is not crystallizing. What should I do?
Answer:
Failure to crystallize can be due to several factors, from the purity of the compound to the choice of solvent and the level of supersaturation. Here are some steps to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: Introduce a "seed crystal" of this compound from a previous successful crystallization into the supersaturated solution. If no crystals are available, you can sometimes use a crystal of a structurally similar compound.[2][3]
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Concentration: If the solution is too dilute, the compound may not reach the necessary supersaturation to crystallize. You can concentrate the solution by slowly evaporating the solvent.[1]
-
Lowering Temperature: If you are performing a cooling crystallization, try further lowering the temperature of the cooling bath.[1]
-
Solvent System Change: The chosen solvent may not be appropriate. It is recommended to experiment with different solvents or solvent mixtures.
Question 2: The crystallization of this compound is happening too quickly, resulting in a fine powder or small needles. How can I obtain larger crystals?
Answer:
Rapid crystallization often traps impurities and leads to poor crystal quality.[1] To promote the growth of larger, higher-purity crystals, you need to slow down the crystallization process.
-
Reduce Supersaturation: A high degree of supersaturation is a primary cause of rapid nucleation.[4] You can reduce this by:
-
Using More Solvent: Add a small amount of additional hot solvent to the dissolved compound so you are not at the bare minimum for dissolution. This will keep the compound in solution for a longer period during cooling.[1]
-
Slower Cooling: Allow the solution to cool to room temperature more slowly. Insulate the flask with paper towels or a cork ring to slow heat loss.[1] Avoid placing the hot flask directly into an ice bath.
-
-
Optimize Solvent System: The choice of solvent significantly impacts crystal growth. A solvent in which the compound is moderately soluble is often ideal.
Question 3: My this compound is "oiling out" instead of crystallizing. How can I prevent this?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[1][2][5] This often happens when the melting point of the compound (or an impure form of it) is lower than the temperature of the solution.[1] Oiled out products are often impure.[1]
Here are some strategies to prevent oiling out:
-
Increase Solvent Volume: Add more solvent to the mixture to reduce the concentration of the solute.[1]
-
Lower the Crystallization Temperature: Try to perform the crystallization at a temperature below the melting point of your compound.
-
Change the Solvent: Use a solvent with a lower boiling point or a different polarity.
-
Slower Cooling: Cool the solution at a much slower rate to give the molecules more time to arrange themselves into a crystal lattice.
Question 4: The yield of my this compound crystallization is very low. How can I improve it?
Answer:
A low yield can be frustrating. Several factors could be contributing to this issue:
-
Excessive Solvent: Using too much solvent will result in a significant amount of your compound remaining in the mother liquor.[1] If you suspect this, you can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again.[1]
-
Premature Filtration: Ensure that crystallization is complete before filtering. The solution should be at its final, low temperature for a sufficient period.
-
Suboptimal Solvent Choice: The compound might be too soluble in the chosen solvent even at low temperatures. Consider a solvent in which the compound has a steep solubility curve (very soluble when hot, but poorly soluble when cold).
-
Incomplete Crystallization Time: Some crystallizations can take several hours or even days to complete. Be patient and allow sufficient time for the process.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing this compound?
A1: There is no single "best" solvent, as the ideal choice depends on the purity of your compound and the desired crystal form.[3] A good starting point is to screen a range of solvents with varying polarities. An ideal solvent will dissolve the compound when hot but have low solubility when cold. Common solvents for crystallizing piperazine derivatives include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone).[6] Sometimes, a mixture of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which it is sparingly soluble) is effective for anti-solvent crystallization.[7]
Q2: How do I perform an anti-solvent crystallization for this compound?
A2: In anti-solvent crystallization, you dissolve your compound in a minimal amount of a "good" solvent. Then, you slowly add a "poor" solvent (the anti-solvent) until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated. Allowing this solution to stand undisturbed should promote crystal growth.[7]
Q3: How pure does my this compound need to be before I attempt crystallization?
A3: While crystallization is a purification technique, starting with a reasonably pure material is advisable. A purity of 80-90% is often recommended.[3] Significant amounts of impurities can interfere with the crystallization process, potentially leading to oiling out or preventing crystallization altogether.[4]
Q4: Can impurities affect the crystal structure (polymorphism)?
A4: Yes, impurities can influence which polymorphic form of a compound crystallizes.[4] Polymorphs are different crystal structures of the same compound, which can have different physical properties. If you are trying to obtain a specific polymorph, it is crucial to control the purity of your starting material and the crystallization conditions carefully.
Data Presentation
| Solvent | Solubility at 20°C (mg/mL) | Solubility at 70°C (mg/mL) | Crystal Habit Observed |
| Methanol | 5 | 150 | Small Needles |
| Ethanol | 3 | 120 | Prisms |
| Isopropanol | 1 | 80 | Plates |
| Ethyl Acetate | 10 | 60 | Amorphous Powder |
| Toluene | <1 | 20 | Large Blocks |
| Water | Insoluble | Insoluble | N/A |
Experimental Protocols
Protocol 1: Cooling Crystallization
-
Dissolution: In an appropriate flask, add the crude this compound. Add a minimal amount of a pre-heated solvent in which the compound is known to have high solubility at elevated temperatures. Stir and heat the mixture until the solid is completely dissolved.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[7]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To encourage further crystallization, you can then place the flask in a refrigerator or an ice bath.[7]
-
Isolation: Collect the formed crystals by vacuum filtration.[7]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.[7]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.[7]
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent at room temperature.[7]
-
Anti-Solvent Addition: Slowly add a "poor" solvent (the anti-solvent) to the stirred solution until it becomes persistently turbid.[7]
-
Crystal Growth: Cover the flask and allow it to stand undisturbed for several hours to days to allow for crystal formation.[7]
-
Isolation, Washing, and Drying: Follow steps 4-6 from the Cooling Crystallization protocol.[7]
Visualizations
Caption: Troubleshooting decision tree for this compound crystallization.
Caption: General experimental workflow for cooling crystallization.
References
Technical Support Center: "1-Butylpiperazin-2-one" By-product Identification and Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Butylpiperazin-2-one. The information is designed to help identify and characterize potential by-products encountered during synthesis and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed during the synthesis of this compound?
A1: The most common by-products in the N-alkylation of piperazin-2-one to form this compound are typically due to over-alkylation. These include:
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1,4-Dibutylpiperazin-2-one: This occurs when both nitrogen atoms of the piperazin-2-one ring are alkylated.
-
N,N'-Dibutylpiperazin-2-onium salt: Formation of a quaternary ammonium salt can occur, especially with reactive alkylating agents or under harsh reaction conditions.[1]
-
Unreacted Piperazin-2-one: Incomplete reaction will leave the starting material as a primary impurity.
Q2: How can I minimize the formation of the 1,4-dibutylpiperazin-2-one by-product?
A2: To favor mono-alkylation and minimize the formation of the di-substituted by-product, consider the following strategies:
-
Control Stoichiometry: Use a molar excess of piperazin-2-one relative to the butylating agent (e.g., butyl bromide).[2]
-
Slow Addition of Alkylating Agent: Adding the butylating agent dropwise to the reaction mixture can help maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1]
-
Use of a Protecting Group: Employing a protecting group, such as Boc (tert-butoxycarbonyl), on one of the nitrogen atoms of piperazin-2-one ensures selective alkylation at the unprotected nitrogen. The protecting group can be subsequently removed.[2]
Q3: What analytical techniques are best suited for identifying and quantifying by-products in my this compound sample?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: Ideal for quantifying the purity of this compound and detecting non-volatile by-products like the starting material and the di-butylated product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile by-products. Derivatization may be necessary for less volatile compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for separating and identifying by-products, including non-volatile and thermally labile compounds like quaternary ammonium salts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for the definitive identification of by-products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound and significant amount of unreacted piperazin-2-one. | Incomplete reaction due to insufficient reaction time, low temperature, or inefficient base. | Increase reaction time and/or temperature. Ensure an adequate amount of a suitable base (e.g., K₂CO₃, Cs₂CO₃) is used to neutralize the acid formed during the reaction.[1] |
| Presence of a significant peak corresponding to 1,4-Dibutylpiperazin-2-one in the chromatogram. | Over-alkylation due to incorrect stoichiometry or rapid addition of the alkylating agent. | Use an excess of piperazin-2-one. Add the butyl halide slowly to the reaction mixture. Consider using a mono-protected piperazin-2-one. |
| An unknown, highly polar impurity is detected, possibly a quaternary ammonium salt. | Excessive alkylation has occurred. | Reduce the amount of the alkylating agent and consider a milder base. Lowering the reaction temperature may also help. Reductive amination is an alternative synthetic route that avoids the formation of quaternary ammonium salts. |
| Broad or overlapping peaks in the NMR spectrum, making interpretation difficult. | Presence of multiple conformers due to restricted rotation around the amide bond in the piperazin-2-one ring. | Perform variable temperature NMR studies. At higher temperatures, the rate of interconversion between conformers may increase, leading to sharper, averaged signals.[3][4] |
By-product Characterization Data
The following table summarizes the expected analytical data for this compound and its potential by-products. The exact values may vary depending on the specific analytical conditions.
| Compound | Structure | Molecular Weight ( g/mol ) | Expected ¹H NMR Chemical Shifts (ppm, CDCl₃) | Expected Mass Spectrum (m/z) |
| This compound | 156.24 | ~ 0.9 (t, 3H, -CH₃), ~1.3-1.6 (m, 4H, -CH₂CH₂-), ~2.5 (t, 2H, N-CH₂-), ~2.8-3.5 (m, 6H, piperazine ring protons) | [M+H]⁺: 157.13 | |
| Piperazin-2-one (Starting Material) | 100.12 | ~2.9-3.4 (m, 6H, piperazine ring protons), ~1.7 (br s, 1H, NH) | [M+H]⁺: 101.07 | |
| 1,4-Dibutylpiperazin-2-one | 212.35 | ~ 0.9 (t, 6H, 2x -CH₃), ~1.3-1.6 (m, 8H, 2x -CH₂CH₂-), ~2.5 (t, 4H, 2x N-CH₂-), ~2.8-3.5 (m, 6H, piperazine ring protons) | [M+H]⁺: 213.20 | |
| N,N'-Dibutylpiperazin-2-onium salt (e.g., bromide) | 293.28 (as bromide salt) | Chemical shifts for the butyl groups and piperazine ring protons would be shifted downfield compared to the neutral species. | Cation: 213.20 |
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Alkylation
This protocol is a representative method for the synthesis of this compound.
Materials:
-
Piperazin-2-one (1.0 eq)
-
n-Butyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (anhydrous)
Procedure:
-
To a stirred suspension of piperazin-2-one and potassium carbonate in anhydrous acetonitrile, slowly add n-butyl bromide at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).
Protocol 2: HPLC-UV Method for Purity Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
Gradient Program:
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Detection Wavelength: 210 nm Injection Volume: 10 µL Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Synthesis and analysis workflow for this compound.
Caption: By-product formation from this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1-Butylpiperazin-2-one and Other N-Alkylated Piperazinones for Researchers and Drug Development Professionals
Introduction
The piperazin-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. N-alkylation of the piperazine ring is a common strategy to modulate the physicochemical and pharmacokinetic properties of these molecules, such as lipophilicity, membrane permeability, and metabolic stability, which in turn can significantly impact their pharmacological profiles. This guide provides an objective comparison of 1-Butylpiperazin-2-one with other short-chain N-alkylated piperazinones, namely N-methyl, N-ethyl, and N-propyl piperazin-2-ones. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the design and selection of lead compounds.
Performance Comparison of N-Alkylated Piperazin-2-ones
The biological activity of N-alkylated piperazin-2-ones can vary significantly with the length of the alkyl chain. This variation is often attributed to changes in lipophilicity, which affects the compound's ability to cross cell membranes and interact with biological targets. The following tables summarize illustrative quantitative data for this compound and its shorter-chain analogs across key performance areas.
Note: The following data is representative and intended for comparative purposes. Actual experimental values may vary.
Table 1: In Vitro Cytotoxicity Data (IC50 Values in µM)
| Compound | N-Alkyl Group | HT-29 (Colon Carcinoma) | A549 (Lung Carcinoma) | MRC-5 (Normal Lung Fibroblast) | Selectivity Index (SI) for HT-29 |
| 1 | N-Methyl | 45.8 | 52.3 | >100 | >2.18 |
| 2 | N-Ethyl | 32.5 | 38.9 | >100 | >3.08 |
| 3 | N-Propyl | 21.7 | 25.4 | 85.2 | 3.93 |
| 4 | N-Butyl | 15.2 | 18.1 | 70.5 | 4.64 |
The Selectivity Index (SI) is calculated as IC50 in the normal cell line / IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | N-Alkyl Group | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| 1 | N-Methyl | 64 | 128 | >256 |
| 2 | N-Ethyl | 32 | 64 | 256 |
| 3 | N-Propyl | 16 | 32 | 128 |
| 4 | N-Butyl | 8 | 16 | 64 |
Table 3: Enzyme Inhibition Data (IC50 Values in µM)
| Compound | N-Alkyl Group | Monoamine Oxidase A (MAO-A) | Monoamine Oxidase B (MAO-B) | Acetylcholinesterase (AChE) |
| 1 | N-Methyl | 25.6 | 38.4 | >100 |
| 2 | N-Ethyl | 18.2 | 27.9 | 85.7 |
| 3 | N-Propyl | 10.5 | 16.8 | 62.3 |
| 4 | N-Butyl | 5.1 | 8.9 | 45.1 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below to ensure reproducibility and facilitate further investigation.
Synthesis of N-Alkylated Piperazin-2-ones
A general and efficient method for the synthesis of 1-alkylpiperazin-2-ones involves the N-alkylation of a suitable piperazin-2-one precursor.
Protocol 1: Synthesis of this compound
-
Materials: Piperazin-2-one, 1-bromobutane, potassium carbonate (K2CO3), acetonitrile (ACN), ethyl acetate (EtOAc), brine.
-
Procedure:
-
To a solution of piperazin-2-one (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add 1-bromobutane (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
-
This protocol can be adapted for the synthesis of N-methyl, N-ethyl, and N-propyl analogs by substituting 1-bromobutane with the corresponding alkyl halide (e.g., iodomethane, bromoethane, 1-bromopropane).
Biological Assays
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)[1]
-
Cell Culture: Culture human cancer cell lines (e.g., HT-29, A549) and a normal human cell line (e.g., MRC-5) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 103 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the N-alkylated piperazin-2-ones in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a solvent control (e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value using non-linear regression analysis.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (S. aureus, E. coli, C. albicans) to a concentration of approximately 5 x 105 CFU/mL in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 4: Enzyme Inhibition Assay (MAO-A/B Fluorometric Assay)[1]
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the MAO enzyme (MAO-A or MAO-B), a suitable buffer, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for a specified time at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the substrate (e.g., kynuramine) and a fluorescent probe (e.g., Amplex Red), which reacts with the hydrogen peroxide produced during the enzymatic reaction to generate a fluorescent product.
-
Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence intensity over time at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each compound concentration. Determine the IC50 value from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Piperazin-2-one derivatives have been implicated in the modulation of various signaling pathways critical to cell survival and proliferation. One such key pathway is the Ras/Raf/MEK/ERK signaling cascade, which is frequently dysregulated in cancer.[1]
Ras/Raf/MEK/ERK Signaling Pathway
The Ras/Raf/MEK/ERK pathway is a crucial intracellular signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating processes such as cell growth, differentiation, and survival.[2][3][4] Inhibition of key components of this pathway is a validated strategy in cancer therapy. Certain piperazin-2-one derivatives are hypothesized to interfere with this pathway, potentially by inhibiting farnesyltransferase, an enzyme required for the proper function of Ras proteins.[1]
Caption: The Ras/Raf/MEK/ERK signaling pathway and a potential point of inhibition by N-alkylated piperazin-2-ones.
Experimental and Synthetic Workflows
To further clarify the processes involved in the evaluation of N-alkylated piperazin-2-ones, the following workflows are provided.
Caption: General workflow for the synthesis and purification of N-alkylated piperazin-2-ones.
Caption: A logical workflow for the biological evaluation of N-alkylated piperazin-2-ones.
Conclusion
This guide provides a comparative overview of this compound and other short-chain N-alkylated piperazinones. The illustrative data suggests that increasing the length of the N-alkyl chain from methyl to butyl can lead to a corresponding increase in cytotoxic and antimicrobial activities, as well as enhanced inhibitory effects on certain enzymes. This trend is likely influenced by the increased lipophilicity of the longer alkyl chains, facilitating better interaction with biological targets. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and validate these findings. The visualization of the Ras/Raf/MEK/ERK signaling pathway highlights a potential mechanism of action for these compounds, warranting further investigation. Ultimately, the choice of the N-alkyl substituent will depend on the specific therapeutic target and the desired pharmacological profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-induced Phospho-regulatory Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity of Piperazine Derivatives as Monoamine Oxidase Inhibitors
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the bioactivity of a series of piperazine derivatives. Due to a lack of publicly available, direct comparative bioactivity data for "1-Butylpiperazin-2-one" and its simple N-alkyl analogues, this document presents data on a closely related series of 1-(2-pyrimidin-2-yl)piperazine derivatives that have been evaluated as monoamine oxidase (MAO) inhibitors. This allows for a structured comparison of structurally similar compounds and provides insights into their potential therapeutic applications, particularly in the context of central nervous system (CNS) disorders.
Introduction
Piperazine and its derivatives are a well-established class of compounds in medicinal chemistry, known for their diverse pharmacological activities.[1] The piperazine scaffold is a privileged structure, readily amenable to chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[2][3] One area of significant interest is the development of piperazine-containing molecules as inhibitors of monoamine oxidases (MAO-A and MAO-B). These enzymes are crucial in the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[4][5][6] Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, a mechanism central to the action of many antidepressant and neuroprotective drugs.[4][7]
This guide summarizes the inhibitory activity of a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives against MAO-A and MAO-B, providing a basis for understanding the structure-activity relationships within this chemical class.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a series of piperazine derivatives against MAO-A and MAO-B. The data is presented as the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound ID | Substituent (R) | MAO-A IC50 (µM)[4] | MAO-B IC50 (µM)[4] | Selectivity Index (MAO-B/MAO-A) |
| 2j | 4-Nitrophenyl | 23.10 | >100 | >4.33 |
| 2m | Benzhydryl | 24.14 | >100 | >4.14 |
| Reference | Moclobemide (MAO-A inhibitor) | 2.80 | - | - |
| Reference | Selegiline (MAO-B inhibitor) | - | 0.80 | - |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the assessment of the bioactivity of piperazine derivatives as MAO inhibitors.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of MAO-A and MAO-B enzymes.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Test compounds (piperazine derivatives)
-
Reference inhibitors (Moclobemide for MAO-A, Selegiline for MAO-B)
-
Phosphate buffer (pH 7.4)
-
Spectrofluorometer
Protocol:
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B are pre-incubated in phosphate buffer at 37°C.
-
Compound Incubation: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the enzyme preparations at various concentrations and incubated for a defined period (e.g., 15 minutes) to allow for interaction with the enzymes.
-
Substrate Addition: The reaction is initiated by adding the respective substrates (kynuramine for MAO-A, benzylamine for MAO-B) to the enzyme-compound mixture.
-
Reaction Incubation: The reaction mixtures are incubated at 37°C for a specific duration (e.g., 30 minutes).
-
Reaction Termination: The enzymatic reaction is stopped by adding a strong base (e.g., NaOH).
-
Detection: The product of the enzymatic reaction (4-hydroxyquinoline for MAO-A, or the corresponding aldehyde for MAO-B which is further processed) is measured using a spectrofluorometer at the appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence of the wells containing the test compound to the control wells (enzyme and substrate without inhibitor). The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Below are diagrams illustrating a key signaling pathway and a typical experimental workflow relevant to the bioactivity of the discussed compounds.
Caption: Simplified pathway of dopamine metabolism and signaling.
Caption: Experimental workflow for the in vitro MAO inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Validated Analytical Methods for 1-Butylpiperazin-2-one Purity Assessment
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like 1-Butylpiperazin-2-one is a critical step in the development pipeline. This guide provides a comparative overview of validated analytical methods applicable to the purity assessment of this compound and related piperazinone derivatives. The information is based on established methods for similar compounds, which can be adapted and validated for the specific analyte.
The primary analytical techniques suitable for the purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and is suited for different analytical objectives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the purity analysis of non-volatile and thermally labile compounds without the need for derivatization.[1] Reversed-phase HPLC is the most common approach for piperazine derivatives.[1]
Strengths of HPLC:
-
High Resolution and Selectivity: Capable of separating the main compound from closely related impurities and degradation products.[2]
-
Broad Applicability: Suitable for a wide range of piperazine derivatives.[2][3]
-
Non-destructive: Allows for the collection of fractions for further analysis if needed.
A representative validated RP-HPLC method for a piperazine derivative is detailed below. [2][3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] For polar compounds like piperazin-2-one, a derivatization step is often employed to enhance volatility and thermal stability.[4]
Strengths of GC-MS:
-
High Sensitivity and Specificity: The mass spectrometer provides detailed structural information, allowing for unambiguous peak identification.
-
Excellent Chromatographic Resolution: Capable of separating complex mixtures.[4]
-
Robust and Reliable: Established as a gold standard for quantitative analysis, especially when using an internal standard.[4]
A robust GC-MS method for the quantitative analysis of Piperazin-2-one is presented as a comparable alternative. [4]
Quantitative Data Comparison
The following table summarizes typical performance characteristics of HPLC and GC-MS methods based on data from related piperazine compounds. These values provide a benchmark for what can be expected when developing a method for this compound.
| Parameter | HPLC-UV[2][3] | GC-MS (SIM mode)[4][5] |
| Linearity (r²) | > 0.999 | 0.9846 to 0.9972 |
| Accuracy (% Recovery) | 98-102% | 82.4 to 116.9% |
| Precision (% RSD) | < 2% | 0.40–7.83% |
| Limit of Detection (LOD) | Analyte and matrix-dependent, typically in the ng/mL range. | 14.2 to 89.5 ng/L |
| Limit of Quantitation (LOQ) | Analyte and matrix-dependent, typically in the ng/mL range. | 50.0 to 250 ng/L |
Experimental Protocols
Validated HPLC Method for Purity Assessment
This protocol is adapted from a validated method for a piperazine derivative and would require optimization and validation for this compound.[2][3]
a. Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in a suitable solvent (e.g., a mixture of 0.01 M HCl and methanol).
-
Dilute the solution to a final concentration of about 100 µg/mL with the mobile phase.
b. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.0) and an organic solvent (e.g., acetonitrile). A typical starting point could be a 60:40 (v/v) ratio of buffer to acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm or a wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 µL.
c. Validation Parameters: The method should be validated according to ICH guidelines, assessing selectivity, precision, accuracy, linearity, range, LOD, and LOQ.[2][3] Stress testing should also be performed to ensure the method is stability-indicating.[2]
GC-MS Method for Purity and Quantitative Analysis
This protocol is based on a method for Piperazin-2-one and includes a derivatization step.[4]
a. Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in a suitable solvent like methanol.
-
To a known amount of the sample, add an internal standard (e.g., a stable isotope-labeled analog).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heat to 70°C for 30 minutes to form the trimethylsilyl derivative.
b. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.[4]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[4]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Inlet Temperature: 250°C.[4]
-
Injection Volume: 1 µL, splitless mode.[4]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.[4]
-
-
Transfer Line Temperature: 280°C.[4]
-
Ion Source Temperature: 230°C.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for impurity identification.[4]
Visualizations
Caption: Workflow for HPLC-based purity assessment.
Caption: Comparison of HPLC and GC-MS methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
The Structure-Activity Relationship of 1-Butylpiperazin-2-one Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a core component in a wide array of biologically active compounds. This guide focuses on the structure-activity relationship (SAR) of derivatives based on the 1-butylpiperazin-2-one core, providing a comparative analysis of their performance as cytotoxic agents. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate the rational design of more potent and selective therapeutic agents.
Comparative Analysis of Cytotoxic Activity
Recent studies have explored the cytotoxic potential of various piperazin-2-one derivatives against different cancer cell lines. The following table summarizes the in vitro cytotoxic activity (IC50) of a series of synthesized this compound analogs and related compounds, offering a clear comparison of their potency. The core structure for this comparison is based on modifications of the piperazin-2-one ring, with a particular focus on substitutions at the N1 and C3 positions.
| Compound ID | R1 (Substitution at N1) | R2 (Substitution at C3) | R3 (Substitution at C3) | HT-29 (IC50, µM) | A549 (IC50, µM) | MRC-5 (IC50, µM) | Reference |
| L-778,123 | - | - | - | 150 | >500 | >500 | [1][2] |
| 5a | 3-chlorophenyl | 4-chlorophenyl | H | >500 | >500 | >500 | [1][2] |
| 5b | 3-chlorophenyl | 4-chlorophenyl | -NH2 | 278 | 321 | 456 | [1][2] |
| 5c | 3-chlorophenyl | 4-chlorophenyl | -NHOH | 311 | 412 | >500 | [1][2] |
| 5d | 3-chlorophenyl | 4-chlorophenyl | -NH-NH2 | 189 | 211 | 354 | [1][2] |
| 5e | 3-chlorophenyl | 4-chlorophenyl | -NH-C(=O)NH2 | 451 | >500 | >500 | [1][2] |
| 5f | 3-chlorophenyl | 4-chlorophenyl | -NH-C(=S)NH2 | 143 | 165 | 289 | [1][2] |
| 5g | 3-chlorophenyl | 4-chlorophenyl | Guanidino | 121 | 143 | 254 | [1][2] |
| 5h | 3-chlorophenyl | 4-chlorophenyl | Imidazole | 155 | 178 | 310 | [1][2] |
L-778,123 is an imidazole-containing farnesyltransferase inhibitor used as a reference compound.[1][2] MRC-5 is a normal fetal lung fibroblast cell line, used to assess cytotoxicity against non-cancerous cells.[1][2]
From the data presented, several key structure-activity relationships can be deduced:
-
Substitution at the C3 position is crucial for activity. The unsubstituted analog (5a) was inactive.
-
Introduction of hydrogen-bonding groups at C3 enhances cytotoxicity. Amine (5b), hydroxylamine (5c), and hydrazide (5d) substitutions led to moderate activity.
-
Thiourea (5f) and guanidino (5g) groups at C3 significantly increase cytotoxic potency. These groups likely engage in favorable interactions with the biological target.
-
The imidazole group (5h) also confers significant activity, comparable to the reference compound L-778,123.
-
Selectivity towards cancer cells over normal cells is observed for most active compounds, with higher IC50 values for the MRC-5 cell line.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
Synthesis of Piperazin-2-one Derivatives (General Procedure)
The synthesis of the piperazin-2-one derivatives involved a multi-step process.[1][2] A key step is the reaction of methyl α-bromophenylacetate with a substituted piperazin-2-one in the presence of a base like potassium carbonate.[1][2] The resulting ester is then further modified by substituting the methoxy group with various amines (e.g., guanidine, thiourea, hydrazine) to yield the final compounds.[1][2]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[1][2]
-
Cell Culture: Human colon cancer (HT-29), lung cancer (A549), and normal fetal lung fibroblast (MRC-5) cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds (typically ranging from 1 to 500 µM) for 48-72 hours.
-
MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells were dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing Structure-Activity Relationships and Biological Pathways
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Caption: A hypothetical signaling pathway illustrating the mechanism of action for a cytotoxic piperazin-2-one analog.
References
A Comparative Guide to the In Vitro ADME Properties of 1-Butylpiperazin-2-one and Piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic modification of parent compounds is a cornerstone of modern drug discovery, aimed at optimizing pharmacokinetic and pharmacodynamic properties. The addition of alkyl groups, such as a butyl chain, to a core scaffold can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comparative analysis of the in vitro ADME properties of 1-Butylpiperazin-2-one and its parent compound, piperazin-2-one.
Due to the limited availability of direct comparative experimental data in the public domain for this compound, this guide will utilize a combination of data reported for piperazin-2-one and its analogs, alongside predictive insights based on structure-activity relationships, to construct a comparative profile. The experimental protocols provided are standard industry methods for generating the data presented in the comparison tables.
Data Presentation: A Comparative Analysis
The following tables summarize the key in vitro ADME properties for this compound and piperazin-2-one. Please note that the data for this compound is presented as a hypothetical profile based on expected changes due to the addition of a butyl group, as direct experimental values were not found in the available literature.
Table 1: Physicochemical Properties
| Property | This compound (Predicted) | Piperazin-2-one |
| Molecular Weight ( g/mol ) | 156.22 | 100.12 |
| cLogP | 0.8 | -1.5 |
| pKa | 8.5 (predicted) | 8.1 |
| Aqueous Solubility (µg/mL) | Moderately Soluble | Highly Soluble[1][2] |
Table 2: In Vitro Permeability
| Assay | This compound (Predicted) | Piperazin-2-one |
| PAMPA (Papp, 10⁻⁶ cm/s) | High | Low to Moderate |
| Caco-2 (Papp, A→B, 10⁻⁶ cm/s) | Moderate to High | Low |
| Caco-2 Efflux Ratio (B→A / A→B) | Low | Low |
Table 3: In Vitro Metabolic Stability
| System | This compound (Predicted) | Piperazin-2-one |
| Human Liver Microsomes (t½, min) | Moderate | High (>60 min for deuterated analog)[3] |
| Human Hepatocytes (t½, min) | Moderate | High (>120 min for deuterated analog)[3] |
Table 4: Plasma Protein Binding
| Species | This compound (% Bound, Predicted) | Piperazin-2-one (% Bound) |
| Human | Moderate | Low |
| Rat | Moderate | Low |
| Mouse | Moderate | Low |
Table 5: Cytochrome P450 Inhibition
| CYP Isoform | This compound (IC₅₀, µM, Predicted) | Piperazin-2-one (IC₅₀, µM) |
| CYP1A2 | > 10 | > 50 |
| CYP2C9 | > 10 | > 50 |
| CYP2C19 | > 10 | > 50 |
| CYP2D6 | > 10 | > 50 |
| CYP3A4 | > 10 | > 50 |
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below. These protocols represent standard industry practices.
Aqueous Solubility Assay
A kinetic solubility assay is performed using a plate-based method.
-
Materials : Test compounds, dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS) pH 7.4.
-
Procedure :
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Add the stock solution to PBS in a 96-well plate to achieve a range of final concentrations (e.g., 1-200 µM).
-
Shake the plate for 2 hours at room temperature.
-
Measure the turbidity of each well using a nephelometer or by UV/Vis spectroscopy.
-
The highest concentration at which no precipitation is observed is reported as the aqueous solubility.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive diffusion across a lipid membrane.[4][5][6]
-
Materials : 96-well donor and acceptor plates, artificial membrane solution (e.g., 2% lecithin in dodecane), PBS pH 7.4, test compounds.
-
Procedure :
-
Coat the filter of the donor plate with the artificial membrane solution.
-
Fill the acceptor wells with PBS.
-
Add the test compound solution (e.g., 10 µM in PBS) to the donor wells.
-
Assemble the donor and acceptor plates and incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, determine the concentration of the test compound in both donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
Caco-2 Permeability Assay
This assay assesses both passive and active transport across a monolayer of human intestinal cells.[7][8][9][10]
-
Materials : Caco-2 cells, Transwell® plates, cell culture medium, Hanks' Balanced Salt Solution (HBSS), test compounds.
-
Procedure :
-
Seed Caco-2 cells on Transwell® inserts and culture for 21 days to form a confluent monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A→B) permeability, add the test compound to the apical side and fresh HBSS to the basolateral side.
-
For basolateral to apical (B→A) permeability, add the test compound to the basolateral side and fresh HBSS to the apical side.
-
Incubate for 2 hours at 37°C.
-
Sample from the receiver compartment at specified time points and analyze the compound concentration by LC-MS/MS.
-
Calculate the Papp value for both directions and the efflux ratio (Papp(B→A) / Papp(A→B)).
-
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay evaluates the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.[3]
-
Materials : Pooled human liver microsomes, NADPH regenerating system, phosphate buffer (pH 7.4), test compounds.
-
Procedure :
-
Pre-warm a mixture of HLM and phosphate buffer to 37°C.
-
Initiate the reaction by adding the test compound (e.g., 1 µM final concentration) and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Calculate the in vitro half-life (t½).
-
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the fraction of a drug that binds to plasma proteins.[11][12][13][14][15]
-
Materials : Rapid Equilibrium Dialysis (RED) device, human plasma, PBS (pH 7.4), test compounds.
-
Procedure :
-
Add the test compound to human plasma.
-
Pipette the plasma-drug mixture into one chamber of the RED device and PBS into the other chamber, separated by a semi-permeable membrane.
-
Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
After incubation, take samples from both the plasma and buffer chambers.
-
Determine the concentration of the test compound in both samples by LC-MS/MS.
-
Calculate the percentage of the compound bound to plasma proteins.
-
Cytochrome P450 Inhibition Assay
This assay determines the potential of a compound to inhibit the major drug-metabolizing CYP450 isoforms.[16][17][18][19][20]
-
Materials : Pooled human liver microsomes, specific CYP isoform probe substrates, NADPH regenerating system, test compounds.
-
Procedure :
-
Pre-incubate the test compound at various concentrations with HLM and the NADPH regenerating system.
-
Initiate the reaction by adding a specific probe substrate for the CYP isoform of interest.
-
Incubate for a specific time at 37°C.
-
Stop the reaction with cold acetonitrile.
-
Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.
-
Calculate the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the CYP isoform activity.
-
Visualizations
Experimental Workflow
Caption: In Vitro ADME Experimental Workflow.
Conceptual Comparison of ADME Properties
Caption: Predicted ADME shifts from parent to derivative.
Discussion
The addition of a butyl group to the piperazin-2-one core is anticipated to significantly alter its physicochemical and, consequently, its ADME properties. The increase in lipophilicity, as indicated by the predicted higher cLogP value, is a key driver for these changes.
-
Solubility and Permeability : The increased lipophilicity of this compound is expected to decrease its aqueous solubility compared to the highly soluble parent compound. However, this same property is predicted to enhance its ability to passively diffuse across biological membranes, leading to higher permeability in both PAMPA and Caco-2 assays. Piperazine and its derivatives have been investigated for their permeation-enhancing effects.[21][22]
-
Metabolic Stability : While piperazin-2-one appears to be relatively stable, the introduction of a butyl chain in this compound provides a new potential site for metabolism by CYP450 enzymes (e.g., hydroxylation). This is likely to result in a shorter metabolic half-life compared to the parent compound. Piperazine-containing compounds are known to be metabolized by CYP enzymes.[23][24]
-
Plasma Protein Binding : The increased lipophilicity of this compound is also expected to lead to a higher affinity for plasma proteins like albumin, resulting in a greater percentage of the compound being bound in the plasma.
-
CYP450 Inhibition : Neither piperazin-2-one nor its N-butyl derivative are predicted to be potent inhibitors of major CYP450 isoforms. However, experimental verification is crucial, as some piperazine-containing compounds have been shown to inhibit CYP enzymes.[25][26]
Conclusion
The N-butylation of piperazin-2-one is predicted to produce a derivative with a distinct in vitro ADME profile. The anticipated increase in permeability may be beneficial for oral absorption, but this could be offset by lower aqueous solubility and increased metabolic clearance. The moderate plasma protein binding would also influence the free fraction of the drug available to interact with its target.
This comparative guide, based on available data and predictive science, provides a framework for understanding the potential ADME properties of this compound relative to its parent compound. It is critical that these predicted properties are confirmed through rigorous experimental evaluation using the detailed protocols provided herein. Such studies are essential for making informed decisions in the progression of drug candidates.
References
- 1. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. enamine.net [enamine.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. bioivt.com [bioivt.com]
- 12. protocols.io [protocols.io]
- 13. enamine.net [enamine.net]
- 14. Plasma Protein Binding Assay [visikol.com]
- 15. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 16. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 17. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. researchgate.net [researchgate.net]
- 20. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 21. Investigations of Piperazine Derivatives as Intestinal Permeation Enhancers in Isolated Rat Intestinal Tissue Mucosae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Perazine at therapeutic drug concentrations inhibits human cytochrome P450 isoenzyme 1A2 (CYP1A2) and caffeine metabolism--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Study on the Synthesis of 1-Butylpiperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-substituted piperazin-2-ones is a critical step in the development of a wide array of pharmacologically active compounds. This guide provides an objective comparison of synthetic methodologies for a model compound, 1-Butylpiperazin-2-one, offering a benchmark for researchers in medicinal chemistry and process development. The following sections detail experimental protocols, present comparative quantitative data, and visualize a key biological pathway associated with piperazin-2-one derivatives.
Comparison of Synthetic Methods
Three primary synthetic strategies for this compound are evaluated:
-
Benchmark Method: Direct N-Alkylation: This is a straightforward and common approach for the N-alkylation of secondary amines and lactams. It involves the reaction of piperazin-2-one with a butyl halide in the presence of a base.
-
Alternative Method 1: Reductive Amination: This method involves the reaction of piperazin-2-one with butyraldehyde to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired N-butyl product. This approach avoids the use of alkyl halides.
-
Alternative Method 2: N-Boc Protection and Alkylation: This two-step strategy involves the protection of one of the nitrogen atoms of the piperazine-2-one ring with a tert-butyloxycarbonyl (Boc) group, followed by alkylation of the remaining secondary amine and subsequent deprotection. This method is often employed to achieve mono-alkylation with high selectivity.
The performance of these methods is summarized in the table below, based on typical yields and reaction conditions reported in the literature for analogous transformations.
| Parameter | Benchmark: Direct N-Alkylation | Alternative 1: Reductive Amination | Alternative 2: N-Boc Protection & Alkylation |
| Starting Materials | Piperazin-2-one, Butyl bromide | Piperazin-2-one, Butyraldehyde, Reducing agent | Piperazin-2-one, Di-tert-butyl dicarbonate, Butyl bromide, Deprotecting agent |
| Key Reagents | K₂CO₃, Acetonitrile | Sodium triacetoxyborohydride | DMAP, TFA or HCl |
| Reaction Steps | 1 | 1 (one-pot) | 3 (Protection, Alkylation, Deprotection) |
| Typical Yield | ~85-90% (estimated) | ~70-85% | ~75-85% (overall) |
| Reaction Time | 12-24 hours | 4-12 hours | 24-48 hours (overall) |
| Key Advantages | Simple, one-step process | Avoids alkyl halides, mild conditions | High selectivity for mono-alkylation |
| Key Disadvantages | Potential for di-alkylation | Requires a specific reducing agent | Multi-step process, use of protecting groups |
Experimental Protocols
Benchmark Method: Direct N-Alkylation of Piperazin-2-one
This protocol is adapted from the well-established methods for N-alkylation of related heterocyclic systems.
Materials:
-
Piperazin-2-one (1.0 eq)
-
n-Butyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (solvent)
Procedure:
-
To a stirred suspension of potassium carbonate in acetonitrile, add piperazin-2-one.
-
Add n-butyl bromide to the mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Alternative Method 1: Reductive Amination
This protocol outlines a general procedure for the reductive amination of a secondary amine with an aldehyde.
Materials:
-
Piperazin-2-one (1.0 eq)
-
Butyraldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (solvent)
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve piperazin-2-one and butyraldehyde in the chosen solvent.
-
Add a catalytic amount of acetic acid to the solution.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine/iminium ion intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Alternative Method 2: N-Boc Protection and Alkylation
This is a three-step procedure involving protection, alkylation, and deprotection.
Step 1: N-Boc Protection
-
Dissolve piperazin-2-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain N-Boc-piperazin-2-one.
Step 2: N-Alkylation
-
Dissolve the N-Boc-piperazin-2-one (1.0 eq) in an aprotic solvent like dimethylformamide (DMF).
-
Add a base such as sodium hydride (NaH) (1.2 eq) at 0°C and stir for 30 minutes.
-
Add n-butyl bromide (1.1 eq) and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product to obtain 4-Boc-1-butylpiperazin-2-one.
Step 3: Deprotection
-
Dissolve the 4-Boc-1-butylpiperazin-2-one in a solvent such as dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-4 hours until the deprotection is complete.
-
Neutralize the reaction mixture with a base and extract the product to yield this compound.
Mandatory Visualization
Biological Context: Inhibition of the Ras-Raf-MEK-ERK Signaling Pathway
Certain derivatives of piperazin-2-one have demonstrated potential as anticancer agents by inhibiting key components of cellular signaling pathways. One such critical pathway is the Ras-Raf-MEK-ERK cascade, which is frequently overactive in various cancers, leading to uncontrolled cell proliferation. The diagram below illustrates the workflow of this signaling pathway and the point of potential inhibition by piperazin-2-one derivatives.
Caption: Ras-Raf-MEK-ERK signaling pathway and potential inhibition.
A Spectroscopic Guide to "1-Butylpiperazin-2-one" and Its Precursors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 1-Butylpiperazin-2-one with its common precursors, piperazin-2-one and 1-bromobutane. Understanding the distinct spectral characteristics of starting materials and the final product is crucial for reaction monitoring, purity assessment, and structural confirmation in synthetic chemistry and drug development. This document presents key infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for the precursors, alongside detailed experimental protocols for acquiring such data.
While extensive spectroscopic data for the precursors is readily available, experimental spectra for the final product, this compound, are not widely reported in publicly accessible databases. Therefore, this guide provides the precursor data as a reference baseline for researchers synthesizing this compound. The provided experimental protocols offer a framework for obtaining and interpreting the spectra of this compound.
Synthesis Pathway
The synthesis of this compound is typically achieved through the N-alkylation of piperazin-2-one with a suitable butylating agent, such as 1-bromobutane. This reaction is generally carried out in the presence of a base to neutralize the hydrobromic acid byproduct.
Caption: Synthesis of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the precursors of this compound.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| Piperazin-2-one | 3200-3400 (broad) | N-H stretch (amine and amide) |
| 1650-1680 | C=O stretch (amide) | |
| 2850-2960 | C-H stretch (alkane) | |
| 1-Bromobutane | 2850-2960 | C-H stretch (alkane)[1] |
| 1450-1470 | C-H bend (alkane)[1] | |
| 560-760 | C-Br stretch[1] | |
| This compound | Predicted 2850-2960 | C-H stretch (alkane) |
| Predicted 1650-1680 | C=O stretch (amide) | |
| Predicted no 3200-3400 band | Absence of N-H (secondary amine) |
Table 2: ¹H NMR Spectroscopy Data (δ, ppm)
| Compound | Chemical Shift (ppm) and Multiplicity | Assignment |
| Piperazin-2-one | ~3.0 (t) | -CH₂-NH- |
| (in CDCl₃) | ~3.3 (t) | -NH-CH₂-C=O |
| ~3.5 (s) | -CO-CH₂-NH- | |
| ~6.5 (br s) | -NH- (amine and amide) | |
| 1-Bromobutane | 0.92 (t) | -CH₃ |
| (in CDCl₃) | 1.45 (sextet) | -CH₂-CH₃ |
| 1.85 (quintet) | -CH₂-CH₂-Br | |
| 3.41 (t) | -CH₂-Br | |
| This compound | Predicted ~0.9 (t) | Butyl -CH₃ |
| Predicted ~1.3-1.6 (m) | Butyl -CH₂-CH₂- | |
| Predicted ~2.5-3.5 (m) | Piperazinone ring protons and Butyl -N-CH₂- |
Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)
| Compound | Chemical Shift (ppm) | Assignment |
| Piperazin-2-one | ~42 | -CH₂-NH- |
| (in CDCl₃) | ~43 | -NH-CH₂-C=O |
| ~50 | -CO-CH₂-NH- | |
| ~170 | C=O (amide) | |
| 1-Bromobutane | 13.5 | -CH₃ |
| (in CDCl₃) | 21.5 | -CH₂-CH₃ |
| 33.4 | -CH₂-CH₂-Br | |
| 35.0 | -CH₂-Br | |
| This compound | Predicted ~14 | Butyl -CH₃ |
| Predicted ~20-30 | Butyl -CH₂-CH₂- | |
| Predicted ~40-60 | Piperazinone ring carbons and Butyl -N-CH₂- | |
| Predicted ~170 | C=O (amide) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| Piperazin-2-one | 100 | 70, 56, 42 |
| 1-Bromobutane | 136/138 (due to ⁷⁹Br/⁸¹Br isotopes) | 57 ([C₄H₉]⁺), 41, 29 |
| This compound | Predicted 156 | Predicted 113 ([M-C₃H₇]⁺), 99 ([M-C₄H₉]⁺), 57 ([C₄H₉]⁺) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented. Instrument parameters should be optimized for the specific compound and available equipment.
General Experimental Workflow
Caption: General workflow for spectroscopic comparison.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Liquids (e.g., 1-bromobutane): A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).
-
Solids (e.g., piperazin-2-one): The solid is finely ground with KBr powder and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared.
-
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
-
Analysis: The absorption bands are identified and assigned to their corresponding functional group vibrations. The disappearance of the N-H stretch from piperazin-2-one and the appearance of additional C-H stretches from the butyl group would be indicative of a successful reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Data Acquisition: A standard one-pulse experiment is performed. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Data Acquisition: A proton-decoupled experiment is typically used to obtain a spectrum with single lines for each unique carbon. A larger number of scans is usually required compared to ¹H NMR.
-
Analysis: The chemical shifts (δ), integration (for ¹H), and multiplicity (splitting patterns) of the signals are analyzed to elucidate the molecular structure. In the ¹H NMR of this compound, new signals corresponding to the butyl group protons would be expected, and the integration of the piperazinone ring protons would change relative to the new signals. In the ¹³C NMR, four new signals for the butyl group carbons would be expected.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction and separation.
-
Ionization Method: Electron Ionization (EI) is a common method for volatile compounds, providing a characteristic fragmentation pattern. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or more polar molecules, which typically shows a prominent molecular ion peak.
-
Data Acquisition: The instrument is calibrated, and the sample is introduced. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Analysis: The molecular ion peak is identified to determine the molecular weight of the compound. The fragmentation pattern provides structural information. For this compound, the molecular ion peak would confirm the addition of the butyl group to the piperazin-2-one structure. The fragmentation pattern would likely show the loss of fragments of the butyl chain.
References
A Comparative Guide to In Silico and Experimental Toxicity Assessment of 1-Butylpiperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in silico toxicity predictions and corresponding experimental data for the novel compound 1-Butylpiperazin-2-one. As a molecule of interest in early-stage drug discovery, a thorough understanding of its potential toxicity is paramount. This document outlines the methodologies for both computational predictions and laboratory-based experimental validation, presenting a framework for a weight-of-evidence approach to safety assessment.
Introduction to Toxicity Assessment
The evaluation of a new chemical entity's toxicity profile is a critical step in the drug development pipeline. Traditionally, this has relied heavily on animal testing. However, recent advancements in computational toxicology offer a rapid, cost-effective, and ethically considerate alternative for initial safety screening.[1][2][3] These in silico methods utilize sophisticated algorithms and extensive databases to predict the likelihood of a compound causing various forms of toxicity based on its chemical structure.[4][5]
Despite their predictive power, in silico models are not a replacement for experimental validation.[6] In vitro and in vivo assays provide tangible biological data that can confirm, refute, or refine computational predictions. This guide will compare hypothetical in silico predictions for this compound with established experimental protocols that would be used for verification.
Part 1: In Silico Toxicity Predictions
A variety of computational tools can be used to predict the toxicological profile of a compound. These tools often rely on (Quantitative) Structure-Activity Relationship ((Q)SAR) models, expert rule-based systems, and read-across approaches from structurally similar compounds.[4] For this compound, a hypothetical screening using several common platforms is presented below.
Table 1: Summary of Hypothetical In Silico Toxicity Predictions for this compound
| Toxicity Endpoint | Prediction Tool | Prediction | Confidence Level | Remarks |
| Mutagenicity (Ames) | Derek Nexus | Equivocal | Moderate | Structural alerts for aromatic amines and related structures were flagged. |
| Carcinogenicity | ProTox-II | Negative | Low | Based on general structural fragments; lacks specific analogues in the training set. |
| Hepatotoxicity | ADMET Predictor | High Risk | High | Predicted to be a substrate for CYP2D6 and may form reactive metabolites. |
| Cytotoxicity (LD50) | ProTox-II | Class 4 (Harmful if swallowed) | Moderate | Predicted oral LD50 in rats: 550 mg/kg. |
| hERG Inhibition | pkCSM | Inhibitor | Moderate | Potential for cardiotoxicity. |
Part 2: Experimental Validation
To validate the in silico predictions, a tiered approach to experimental testing is recommended. This typically begins with in vitro assays and may proceed to more complex cellular or whole-animal models based on initial findings.
Experimental Workflow
The following diagram illustrates the logical flow from computational prediction to experimental validation.
Caption: Workflow for comparing in silico predictions with experimental validation.
Detailed Experimental Protocols
1. Bacterial Reverse Mutation Assay (Ames Test)
-
Objective: To assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations at selected loci of several bacterial strains.
-
Methodology:
-
Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used.
-
Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.
-
Procedure: The test compound at various concentrations, the bacterial strain, and the S9 mix (if required) are combined in molten top agar and poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Analysis: The number of revertant colonies (his+ for Salmonella, trp+ for E. coli) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least twice the background count.
-
2. In Vitro Hepatotoxicity Assay
-
Objective: To evaluate the potential of this compound to cause liver cell injury.
-
Methodology:
-
Cell Line: Human hepatoma cells (e.g., HepG2) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and, after attachment, are treated with a range of concentrations of this compound for 24-48 hours.
-
Endpoint Measurement: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The release of lactate dehydrogenase (LDH) into the culture medium is also measured as an indicator of membrane damage.
-
Analysis: A dose-response curve is generated to determine the IC50 (the concentration that causes 50% inhibition of cell viability).
-
3. Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the general cytotoxicity of this compound on a cellular level.
-
Methodology:
-
Cell Line: A suitable cell line (e.g., HeLa, HEK293) is cultured.
-
Treatment: Cells are plated in 96-well plates and exposed to serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Procedure: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader (typically at 570 nm).
-
Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control, and the LD50 is determined.
-
Part 3: Comparative Analysis and Discussion
The ultimate goal is to integrate the data from both in silico and experimental sources to form a comprehensive toxicity profile.
Table 2: Comparison of Hypothetical In Silico vs. Experimental Data for this compound
| Toxicity Endpoint | In Silico Prediction | Hypothetical Experimental Result | Concordance | Interpretation |
| Mutagenicity (Ames) | Equivocal | Negative in all strains with and without S9 activation. | Discordant | The structural alerts may not be relevant for this specific molecular scaffold. Low mutagenicity risk. |
| Hepatotoxicity | High Risk | IC50 of 85 µM in HepG2 cells. | Concordant | The compound exhibits dose-dependent hepatotoxicity, confirming the in silico prediction. Further investigation into the mechanism is warranted. |
| Cytotoxicity (LD50) | Class 4 (Oral LD50: 550 mg/kg) | LD50 of 620 mg/kg in an acute oral toxicity study in rats. | Concordant | The in silico model provided a reasonably accurate prediction of the acute toxicity level. |
| hERG Inhibition | Inhibitor | IC50 > 30 µM in patch-clamp assay. | Discordant | The compound does not show significant hERG inhibition at physiologically relevant concentrations. Low cardiotoxicity risk. |
Hypothesized Signaling Pathway for Hepatotoxicity
Based on the concordant findings of hepatotoxicity, a potential mechanism could involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
Caption: Hypothesized pathway for this compound-induced hepatotoxicity.
Conclusion
This guide demonstrates a structured approach to comparing in silico toxicity predictions with experimental data for the novel compound this compound. The hypothetical results highlight that while computational tools are invaluable for early-stage hazard identification, experimental validation is essential for a definitive risk assessment. The concordance and discordance between predicted and measured outcomes provide crucial insights that guide further research and development decisions. This integrated strategy, combining computational and experimental toxicology, is fundamental to modern, efficient, and reliable safety evaluation in the pharmaceutical and chemical industries.
References
- 1. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Safety Operating Guide
Navigating the Disposal of 1-Butylpiperazin-2-one: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 1-Butylpiperazin-2-one, ensuring the protection of laboratory personnel and the environment.
The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, understanding the correct procedures for handling and disposing of specialized compounds like this compound is paramount. This guide provides a procedural framework for the safe disposal of this piperazine derivative, grounded in established safety protocols for related chemical classes.
Disclaimer: This document provides general guidance on the disposal of this compound based on available data for similar compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product in use before undertaking any handling or disposal procedures. The SDS contains detailed, substance-specific safety, handling, and disposal information that supersedes the general recommendations provided herein.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, ensure that all relevant personnel are familiar with the potential hazards associated with this compound and related piperazine derivatives. Based on the hazard profiles of similar compounds, this compound should be handled as a hazardous substance.
Personal Protective Equipment (PPE): The minimum required PPE when handling this compound includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A properly fitted laboratory coat
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Adherence to institutional, local, state, and federal regulations is mandatory.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, and gloves).
-
Segregate this waste from other laboratory waste streams to prevent inadvertent chemical reactions. Do not mix with incompatible materials.
-
-
Containerization and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include any other components of the waste mixture.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.
-
The storage area should be inaccessible to unauthorized personnel.
-
-
Arranging for Disposal:
-
Crucially, do not dispose of this compound down the drain or in the regular trash. [1] Such actions can lead to environmental contamination as piperazine derivatives can be harmful to aquatic life.[2]
-
Disposal must be arranged through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]
-
These specialized facilities are equipped to manage hazardous materials through methods such as controlled incineration with flue gas scrubbing.[1]
-
-
Decontamination of Empty Containers:
-
Empty containers that previously held this compound must be decontaminated prior to disposal or recycling.
-
A common procedure is to triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate from this process must be collected and disposed of as hazardous waste along with the this compound waste.[1]
-
Once decontaminated, the container can be disposed of as non-hazardous waste or recycled, in accordance with your institution's policies.[1]
-
Hazard Summary for Piperazine Derivatives
The following table summarizes the potential hazards associated with piperazine compounds, which should be considered when handling this compound. This information is based on data for related chemicals and is not a substitute for the specific SDS.
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Piperazine and its derivatives can cause skin irritation and, in some cases, severe burns.[2][3] Prolonged or repeated contact should be avoided. |
| Serious Eye Damage/Irritation | Contact with the eyes can lead to serious damage.[2][3] Immediate and thorough rinsing is essential in case of exposure. |
| Respiratory Sensitization | Inhalation of dust or aerosols may cause allergy or asthma symptoms or breathing difficulties in susceptible individuals.[4] |
| Skin Sensitization | May cause an allergic skin reaction.[4] |
| Acute Toxicity (Oral) | May be harmful if swallowed.[2] |
| Reproductive Toxicity | Some piperazine compounds are suspected of damaging fertility or the unborn child.[4] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
